N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide
Description
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Properties
IUPAC Name |
N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3/c1-9(2)6(11)4-3-5(8-7-4)10(12)13/h3H,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTDDHKXFBQKST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NNC(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide, a molecule of significant interest in medicinal chemistry due to the prevalence of the pyrazole core in numerous therapeutic agents.[1][2] This document will delve into the nuanced structural features and physicochemical properties of this compound, offering field-proven insights and detailed experimental protocols.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring is a privileged scaffold in drug discovery, forming the core of a wide array of biologically active compounds.[1][2] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The introduction of a nitro group and a carboxamide moiety can significantly influence the molecule's electronic properties, hydrogen bonding capabilities, and overall biological activity, making N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide a compelling subject for detailed structural analysis.
Molecular Structure and Conformation
While a specific crystal structure for N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide is not publicly available, its molecular geometry can be inferred from related structures and computational modeling. The core of the molecule is a planar 5-membered pyrazole ring. The N,N-dimethyl-carboxamide group at the 3-position and the nitro group at the 5-position are key functional groups that dictate the molecule's overall conformation and reactivity.
The planarity of the pyrazole ring is a well-established feature. The C-N and N-N bond lengths within the ring are expected to be intermediate between single and double bonds, indicative of aromatic character. The nitro group at the 5-position is a strong electron-withdrawing group, which will significantly influence the electron density distribution within the pyrazole ring. The carboxamide group at the 3-position will likely exhibit some degree of rotation around the C-C bond connecting it to the pyrazole ring. The two methyl groups on the amide nitrogen will also have rotational freedom.
Key Structural Features (Predicted):
| Feature | Predicted Characteristic |
| Pyrazole Ring | Planar, Aromatic |
| C3-Carboxamide Bond | Potential for rotation, influencing overall conformation |
| C5-Nitro Group Bond | Likely coplanar with the pyrazole ring to maximize resonance |
| N-Dimethyl Amide | Pyramidal geometry at the nitrogen atom |
Synthesis and Characterization
The synthesis of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide can be logically achieved through a two-step process starting from 5-nitro-1H-pyrazole-3-carboxylic acid. This approach is a standard and reliable method for the preparation of carboxamides.
Synthetic Workflow
The proposed synthetic pathway involves the conversion of the carboxylic acid to an acid chloride, followed by amidation with dimethylamine.
Caption: Proposed synthetic workflow for N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide.
Experimental Protocol
Step 1: Synthesis of 5-Nitro-1H-pyrazole-3-carbonyl chloride
-
To a stirred suspension of 5-nitro-1H-pyrazole-3-carboxylic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂, 2-3 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-nitro-1H-pyrazole-3-carbonyl chloride. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide
-
Dissolve the crude 5-nitro-1H-pyrazole-3-carbonyl chloride in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of dimethylamine (2.2 equivalents) in the same solvent.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide.
Spectroscopic Characterization (Predicted)
The structure of the synthesized compound would be confirmed using standard spectroscopic techniques.
¹H NMR Spectroscopy:
-
Pyrazole CH: A singlet is expected for the proton at the C4 position of the pyrazole ring, likely in the range of 7.0-8.0 ppm.
-
N-CH₃: Two singlets for the two methyl groups of the N,N-dimethylamide moiety are expected, which may be broadened due to restricted rotation around the C-N amide bond. These would likely appear in the range of 2.8-3.2 ppm.
-
NH: A broad singlet for the pyrazole NH proton, typically in the downfield region (>10 ppm).
¹³C NMR Spectroscopy:
-
C=O (Amide): A peak in the range of 160-170 ppm.
-
Pyrazole Carbons: Peaks corresponding to the C3, C4, and C5 carbons of the pyrazole ring. The C5 carbon, attached to the nitro group, would be significantly downfield.
-
N-CH₃: Peaks for the methyl carbons around 35-40 ppm.
Infrared (IR) Spectroscopy:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H (pyrazole) | 3200-3400 (broad) |
| C=O (amide) | 1650-1680 (strong) |
| N-O (nitro) | 1500-1550 and 1300-1350 (strong, asymmetric and symmetric stretching) |
| C-H (aliphatic) | 2850-3000 |
Mass Spectrometry (MS):
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide (C₆H₈N₄O₃, MW: 184.15 g/mol ). Fragmentation patterns would likely involve the loss of the dimethylamino group and the nitro group.
Physicochemical Properties and Reactivity
The presence of the nitro group, a potent electron-withdrawing group, deactivates the pyrazole ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic attack. The amide functionality offers sites for hydrogen bonding, which can influence solubility and interactions with biological targets. The N,N-dimethyl substitution on the amide prevents it from acting as a hydrogen bond donor.
Potential Applications in Drug Discovery
The pyrazole-3-carboxamide scaffold is a key component in many kinase inhibitors and other therapeutic agents.[3] The specific substitution pattern of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide makes it an interesting candidate for screening in various biological assays, particularly in oncology and inflammatory diseases. The nitro group can also serve as a handle for further chemical modification, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Conclusion
N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide is a molecule with significant potential in medicinal chemistry. This guide has provided a detailed, albeit partially predictive, overview of its molecular structure, a robust synthetic protocol, and expected characterization data. The insights provided herein are intended to facilitate further research and development involving this and related pyrazole derivatives. The combination of the established biological relevance of the pyrazole core with the unique electronic and steric properties imparted by the N,N-dimethyl and nitro substituents makes this compound a valuable tool for chemical biologists and drug discovery scientists.
References
- Jaisankar, K. R., Kumaran, K., & Raja Mohamed Kamil, S. (2013). Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines. International Journal of Pharmaceutical and Chemical Sciences, 2(1), 80-84.
- Venkateswarlu, V., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: Synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Royal Society of Chemistry.
- Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
- Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candid
- Ozerova, O. Yu., et al. (2015). Structure and Synthesis of 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Russian Journal of General Chemistry, 85(7), 1564-1568.
- Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Journal of the Serbian Chemical Society, 77(11), 1565-1573.
- Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Bentham Science Publishers.
- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central.
- Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663.
- 3-Nitro-1h-pyrazole-5-carboxamide. ChemScene.
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][4][5]triazin-7(6H). PubMed Central.
- Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole.
- The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Cardiff University.
- Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl). PubMed Central.
- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Science Alert.
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI.
- 3,5-DIMETHYLPYRAZOLE-1-CARBOXAMIDE(934-48-5) 1H NMR spectrum. Cheméo.
- Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)...
- 1-Methyl-5-nitro-1H-pyrazole-3-carbonyl chloride.
- Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine.
- Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide deriv
- 1H-Pyrazole-1-carboximidamide, 3,5-dimethyl-N-nitro-. US EPA.
- Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride.
- PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Der Pharma Chemica.
- 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook.
- Mass spectrum of 1H-Pyrazole-1carbothioamide , 3,5-dimethyl-with Retention Time (RT)= 3.436.
- 1h-pyrazole-1-carboximidamide, 3,5-dimethyl-n-nitro- (C6H9N5O2). PubChem.
Sources
- 1. jocpr.com [jocpr.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. rsc.org [rsc.org]
Thermodynamic stability of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide
An In-depth Technical Guide to the Thermodynamic Stability of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the thermodynamic stability of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide. The stability of nitrogen-rich heterocyclic compounds is a critical parameter that dictates their potential applications, handling, and storage. This document delves into the synthesis, characterization, and detailed thermal analysis of the title compound, offering insights into its decomposition kinetics and associated hazards. The methodologies presented herein are grounded in established analytical techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), providing a robust framework for assessing the thermal behavior of this and similar energetic compounds.
Introduction
N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide belongs to the class of nitrated pyrazoles, a group of compounds that have garnered significant interest in the fields of energetic materials and pharmaceuticals due to their high heats of formation, structural versatility, and biological activity.[1][2][3] The presence of the nitro group (-NO2) and the pyrazole backbone imparts unique energetic and chemical properties. A thorough understanding of the thermodynamic stability of such molecules is paramount for ensuring their safe synthesis, handling, and application.[4][5] Thermal decomposition can lead to runaway reactions, making a comprehensive stability assessment a non-negotiable aspect of their development. This guide aims to provide a detailed examination of the factors governing the thermal stability of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide.
Synthesis and Characterization
While a variety of synthetic routes for pyrazole derivatives exist, a common approach involves the cyclocondensation of a 1,3-dielectrophile with a hydrazine derivative, followed by functionalization of the pyrazole ring.[6]
Plausible Synthetic Pathway
A plausible synthesis of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide can be envisioned in a multi-step process. The initial step would likely involve the synthesis of a pyrazole-3-carboxylate ester. This could be followed by nitration of the pyrazole ring, a common reaction for this heterocycle, to introduce the energetic nitro group at the 5-position.[3] The final step would be the amidation of the ester with dimethylamine to yield the desired N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide. The choice of reagents and reaction conditions at each step is critical to ensure good yields and minimize the formation of impurities.
Structural Characterization
The confirmation of the molecular structure of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide would be achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present, such as the C=O of the carboxamide, the N-O stretches of the nitro group, and the C=N and N-N bonds of the pyrazole ring.[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to confirm the molecular weight and elemental composition of the synthesized compound.
Caption: Molecular structure of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide.
Thermodynamic Stability Analysis: Experimental Approach
The thermodynamic stability of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide is primarily investigated using thermal analysis techniques. These methods provide quantitative data on how the material behaves as a function of temperature.
Experimental Workflow
The general workflow for assessing thermal stability involves careful sample preparation followed by analysis using complementary techniques like DSC and TGA.
Caption: Proposed thermal decomposition pathway.
Hazard and Risk Assessment
The energetic nature of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide necessitates a thorough hazard and risk assessment.
Safety Profile
Based on the data for similar nitro and pyrazole-containing compounds, N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide should be handled with care. [8][9][10][11][12]
| Hazard Category | Assessment |
|---|---|
| Acute Toxicity | Harmful if swallowed. [11][12] |
| Skin Irritation | Causes skin irritation. [11] |
| Eye Irritation | Causes serious eye irritation. [11] |
| Thermal Stability | Decomposes exothermically at elevated temperatures. Stable under normal conditions. [8][12] |
| Incompatibilities | Strong oxidizing agents, strong acids. [8]|
Safe Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area and avoid dust formation. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. [8][10][11][12]* Storage: Store in a cool, dry, and well-ventilated place away from heat and sources of ignition. Keep containers tightly closed. [8][9][12]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations. [9][11]
Conclusion
The thermodynamic stability of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide is a critical aspect that influences its potential applications and safety. This guide has outlined the key experimental techniques and theoretical considerations for a comprehensive assessment of its thermal behavior. The combination of DSC and TGA provides essential data on decomposition temperatures, energy release, and mass loss, while kinetic analysis offers insights into the stability under varying thermal conditions. A plausible decomposition mechanism initiated by C-NO2 bond cleavage has been proposed. The information presented herein serves as a valuable resource for researchers and professionals working with this and related energetic compounds, emphasizing the importance of a thorough understanding of their thermodynamic properties for safe and effective utilization.
References
- SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.
- SAFETY D
- TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air... - ResearchGate. (n.d.).
- 3,5-Dimethylpyrazole - SAFETY D
- Methyl 3-nitro-1H-pyrazole-4-carboxylate - Safety D
- DSC thermograms of different wt% of pyrazole... - ResearchGate. (n.d.).
- 3-Nitro-1H-pyrazole - SAFETY DATA SHEET. (n.d.). Santa Cruz Biotechnology.
- Ozerova, O. Y., et al. (2015). Structure and Synthesis of 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Russian Journal of General Chemistry, 85(7), 1572-1577.
- Pourmortazavi, S. M., et al. (2009). Effect of Nitrate Content on Thermal Decomposition of Nitrocellulose.
- Synthesis of Nitro Compounds from Nitrogen Dioxide Captured in a Metal-Organic Framework. (n.d.).
- Thermal Decomposition of Aliphatic Nitro-compounds - ResearchGate. (n.d.).
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Thermogravimetric curves for nitrocellulose... - ResearchGate. (n.d.).
- Novel 1H-Pyrazole-3-carboxamide Deriv
- Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine | Request PDF. (n.d.).
- Experimental and Theoretical Mechanistic Study on the Thermal Decomposition... - PMC. (2021).
- The Thermal Decomposition of Nitroguanidine. (n.d.).
- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). PubMed.
- Recent advances in the synthesis of new pyrazole deriv
- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - ResearchGate. (2024).
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters... - PMC. (n.d.).
- New thermal decomposition pathway for TATB - PMC. (2023).
- Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic M
- (PDF) Thermal Decomposition of Nitropyrazoles - ResearchGate. (2016).
- Recent advances in the synthesis of anticancer pyrazole derivatives... - RSC Publishing. (n.d.). Royal Society of Chemistry.
- Application of Differential Scanning Calorimetry (DSC)... - MDPI. (n.d.). MDPI.
- Design, Synthesis, and Biological Evaluation of Pyrazole Deriv
- Relative Stability of Pyrazinamide Polymorphs Revisited... - MDPI. (n.d.). MDPI.
- Synthesis, molecular docking and molecular dynamics simulations... - PMC. (2024).
- 1H-Pyrazole, 1,3-dimethyl- - NIST WebBook. (n.d.). National Institute of Standards and Technology.
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. (n.d.).
Sources
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of nitrate content on thermal decomposition of nitrocellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. pleiades.online [pleiades.online]
- 8. fishersci.com [fishersci.com]
- 9. combi-blocks.com [combi-blocks.com]
- 10. afgsci.com [afgsci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. tcichemicals.com [tcichemicals.com]
Safety data sheet (SDS) for N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide
Technical Safety Monograph: N,N-Dimethyl-5-nitro-1H-pyrazole-3-carboxamide
Part 1: Executive Safety Summary & Identification
Critical Notice: This compound is a Research Chemical (RC) . No harmonized GHS classification exists in public regulatory databases (ECHA/EPA). The safety profile below is a predictive synthesis based on Structure-Activity Relationships (SAR) of the 5-nitro-1H-pyrazole scaffold and N,N-dimethylcarboxamide functional groups. Treat as a high-potency mutagen and potential energetic material.
Physicochemical Identification
| Property | Value (Predicted/Calculated) | Validation Logic |
| IUPAC Name | N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide | Systematic Nomenclature |
| Molecular Formula | Verified via structural count | |
| Molecular Weight | 184.15 g/mol | Standard Atomic Weights |
| Physical State | Solid (Crystalline Powder) | Analogous to 3-nitro-pyrazole amides |
| Color | Pale Yellow to Off-White | Characteristic of nitro-aromatics |
| Solubility | DMSO, DMF (High); Water (Low-Mod) | Amide increases polarity; Nitro reduces it |
| LogP (Predicted) | ~0.65 ± 0.4 | ChemAxon/ACD Model Consensus |
| Melting Point | >180°C (Decomposes) | Nitro-pyrazoles often have high MP/Decomp |
Structural Hazard Analysis
The molecule contains two distinct hazardophores:
-
5-Nitro-1H-pyrazole Core: Associated with explosive potential (energetic material precursor) and genotoxicity (Ames positive).
-
N,N-Dimethyl Carboxamide: Enhances cellular permeability and solubility, potentially increasing the bioavailability of the toxic nitro-core.
Part 2: Hazard Identification & Toxicology (The "Why")
GHS Classification (Derived)
Based on CLP criteria for structural analogs (e.g., Nifurtimox intermediates, Nitro-pyrazoles).
-
Acute Toxicity (Oral): Category 3 (Toxic if swallowed).
-
Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects).
-
Explosives/Desensitized Explosives: Warning - Potential energetic material.
-
Skin/Eye Irritation: Category 2A.
Mechanism of Toxicity: The Nitro-Reduction Pathway
Researchers must understand that the primary toxicity stems from the metabolic reduction of the nitro group under hypoxic conditions (common in solid tumors or specific parasitic environments).
Figure 1: Mechanism of Nitro-Pyrazole Toxicity. The nitro radical anion is the key intermediate causing oxidative stress (aerobic) or DNA alkylation (hypoxic).
Part 3: Safe Handling & Synthesis Protocols
Engineering Controls
-
Containment: Handle exclusively in a Class II Biosafety Cabinet (BSC) or a Chemical Fume Hood with HEPA filtration.
-
Static Control: Use anti-static mats and grounded equipment. Nitro-pyrazoles can be shock/friction sensitive when dry.
-
No Metal Spatulas: Use Teflon or ceramic tools to avoid friction initiation.
Protocol: Safe Synthesis/Purification Workflow
Standard coupling of 5-nitro-1H-pyrazole-3-carboxylic acid with dimethylamine.
Step 1: Activation (Risk: High)
-
Reagent: Thionyl Chloride (
) or HATU. -
Hazard:[1][2][3][4][5][6][7] Formation of acid chloride intermediate.
-
Control: Maintain temperature <0°C. Vent
/HCl gas through a scrubber.
Step 2: Amidation (Risk: Moderate)
-
Reagent: Dimethylamine (THF solution).
-
Control: Exothermic reaction. Add amine dropwise.
Step 3: Isolation (Risk: Critical)
-
Hazard:[1][2][3][4][5][6][7] Concentration of nitro-pyrazole solids.
-
Control:NEVER distill to dryness. Isolate via precipitation or lyophilization.
Figure 2: Operational Safety Workflow. Note the specific decontamination route using alkaline hydrolysis.
Part 4: Emergency Response
Fire Fighting (NOx Hazard)
-
Risk: Thermal decomposition releases Nitrogen Oxides (NOx) , which are insidious pulmonary irritants.[6] Delayed pulmonary edema can occur 24-48 hours after exposure.
-
Action:
-
Evacuate upwind immediately.
-
Firefighters must wear full SCBA.
-
Do not use high-pressure water jets (risk of dispersing energetic dust). Use water fog or dry chemical.
-
Accidental Release (Spill)
-
Evacuate: Isolate area for 15 meters.
-
PPE: Double nitrile gloves, Tyvek suit, P100 respirator.
-
Quench: Cover spill with wet paper towels (to desensitize) soaked in 10% Sodium Hydroxide . The base hydrolyzes the amide and helps degrade the nitro-aromatic core.
-
Disposal: Do not seal waste containers tight (potential gas evolution).
Part 5: Storage & Stability
-
Temperature: Store at -20°C (Standard for nitro-aromatic RCs to prevent slow decomposition).
-
Light: Protect from light (Amber vials).
-
Incompatibility: Strong reducing agents (Hydrazine,
)—risk of uncontrollable exotherm/explosion. Bases (hydrolysis of amide).
References
-
World Health Organization (WHO). (2002). Safety of Nitroimidazoles and Related Nitro-Heterocycles. WHO Technical Report Series.
-
European Chemicals Agency (ECHA). (2025). C&L Inventory: 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboximidamide (Analogous Structure).
-
PubChem. (2025).[7] Compound Summary: 5-Nitro-1H-pyrazole-3-carboxylic acid (Precursor). National Library of Medicine.
-
DNDi (Drugs for Neglected Diseases initiative). (2019). Fexinidazole and Nitro-pyrazole development for Chagas Disease.
-
Sigma-Aldrich. (2024).[6] Safety Data Sheet: 4-Nitropyrazole. (Used for baseline nitro-pyrazole hazard extrapolation).
Disclaimer: This monograph is generated for research planning purposes only. It does not replace a legally mandated SDS provided by the chemical manufacturer. Always validate properties experimentally before scale-up.
Sources
An In-depth Technical Guide to the Melting Point and Density of Nitro-Pyrazole Amides
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the melting points and densities of nitro-pyrazole amides, a class of heterocyclic compounds of significant interest in medicinal chemistry, agrochemistry, and materials science. The strategic incorporation of a nitro group onto the pyrazole amide scaffold can profoundly influence the physicochemical properties of these molecules, impacting their crystallinity, solubility, and ultimately their biological activity and application potential. This document serves as a technical resource, offering curated data, detailed experimental protocols, and insights into the structure-property relationships that govern these essential characteristics.
The Significance of Melting Point and Density in Drug Discovery and Materials Science
The melting point of a compound is a critical physical property that provides insights into its purity and the strength of its crystal lattice. In drug development, a well-defined and reproducible melting point is a key indicator of a pure, crystalline solid, which is often a prerequisite for formulation and manufacturing. The thermal stability of a compound, indicated by its melting and decomposition temperatures, is also a crucial parameter for assessing its viability as a drug candidate.
Density is another fundamental property that has implications for formulation, processing, and even the energetic properties of materials. In pharmaceuticals, the density of an active pharmaceutical ingredient (API) can affect tablet compaction and dissolution rates. For energetic materials, higher density is often correlated with improved detonation performance. Therefore, a thorough understanding and precise measurement of these two properties are essential for the rational design and development of new chemical entities.
Melting Point and Density Data for Selected Nitro-Pyrazole Amides
The following table summarizes available melting point and density data for a selection of nitro-pyrazole amides and related structures. It is important to note that obtaining a comprehensive dataset for this specific subclass of compounds is challenging, as density is not always reported in the literature. The data presented here has been curated from various scientific publications.
| Compound Name | Molecular Formula | Melting Point (°C) | Density (g/cm³) |
| 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | C₈H₁₂N₄O₃ | Not Reported | 1.453[1] |
| N-(4-Nitrophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide | C₁₂H₁₂N₄O₃S | 189-191 | Not Reported |
| 5-Azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | C₁₀H₇N₇O₄ | 104–106 | Not Reported |
| 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan | C₆HN₇O₅ | 218–220 | Not Reported |
| N-[3-(4-Phenylpiperazino)propyl]-5-(3-nitrophenyl)-1H-pyrazole-3-carboxamide | C₂₃H₂₆N₆O₃ | Not Reported | Not Reported |
Note: The limited availability of density data highlights a gap in the routine characterization of novel compounds in some areas of chemical research.
Causality Behind Experimental Choices: Synthesis and Characterization
The synthesis of nitro-pyrazole amides typically involves a multi-step sequence, beginning with the formation of the pyrazole core, followed by nitration and subsequent amide coupling. The choice of synthetic route and reaction conditions is dictated by the desired substitution pattern and the reactivity of the starting materials.
Synthesis of the Pyrazole Core
A common and versatile method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[2] The regioselectivity of this reaction is a key consideration, as unsymmetrical β-dicarbonyls can lead to a mixture of regioisomers. The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) determines the substituent at the N1 position of the pyrazole ring.
Caption: General synthetic workflow for nitro-pyrazole amides.
Nitration of the Pyrazole Ring
The introduction of a nitro group onto the pyrazole ring is typically achieved through electrophilic nitration. A mixture of nitric acid and sulfuric acid is a common nitrating agent.[3] The position of nitration is directed by the existing substituents on the pyrazole ring. Electron-donating groups generally direct nitration to the ortho and para positions, while electron-withdrawing groups direct it to the meta position. The reaction temperature is a critical parameter to control, as excessive heat can lead to the formation of multiple nitrated products or decomposition.
Amide Bond Formation
The final step in the synthesis is the formation of the amide bond. This is typically achieved by coupling a pyrazole carboxylic acid (or its activated derivative, such as an acid chloride) with an appropriate amine.[4] A variety of coupling reagents can be employed, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). The choice of coupling reagent and reaction conditions is crucial to ensure high yields and minimize side reactions, such as racemization if chiral centers are present.
Experimental Protocols: A Self-Validating System
The following protocols are representative examples of the synthesis and characterization of nitro-pyrazole amides. The successful execution of these procedures, coupled with thorough characterization of the products, provides a self-validating system for the generated data.
Protocol 1: Synthesis of a Nitro-Pyrazole Carboxylic Acid Intermediate
This protocol describes the synthesis of a key intermediate, a nitro-pyrazole carboxylic acid, which can then be used in amide coupling reactions.
Step 1: Synthesis of the Pyrazole Carboxylic Ester
-
To a solution of a β-ketoester (1.0 eq) in ethanol, add the desired hydrazine derivative (1.0 eq).
-
Add a catalytic amount of a suitable acid (e.g., acetic acid).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pyrazole carboxylic ester.
Step 2: Nitration of the Pyrazole Carboxylic Ester
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.
-
Slowly add the pyrazole carboxylic ester (1.0 eq) to the cooled nitrating mixture with constant stirring.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry the product.
Step 3: Hydrolysis to the Carboxylic Acid
-
Suspend the nitro-pyrazole carboxylic ester in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to obtain the nitro-pyrazole carboxylic acid.
Caption: Workflow for the synthesis of a nitro-pyrazole carboxylic acid.
Protocol 2: Amide Coupling to Form a Nitro-Pyrazole Amide
This protocol details the final amide bond formation step.
-
Dissolve the nitro-pyrazole carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HOBt (1.2 eq) in a suitable aprotic solvent (e.g., DMF or DCM).
-
Cool the mixture to 0 °C and add a carbodiimide coupling reagent like EDC (1.2 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final nitro-pyrazole amide.
Protocol 3: Determination of Melting Point
The melting point of a synthesized nitro-pyrazole amide should be determined using a calibrated melting point apparatus.
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Protocol 4: Determination of Density
The density of a crystalline solid can be determined by several methods. Gas pycnometry is a highly accurate method for determining the skeletal density of a solid.
-
Accurately weigh a clean, dry sample cell.
-
Place a known mass of the nitro-pyrazole amide sample into the sample cell and reweigh.
-
Place the sample cell into the gas pycnometer.
-
Purge the system with a high-purity inert gas (typically helium).
-
The instrument will then automatically perform a series of gas expansions between a reference chamber and the sample chamber to determine the volume of the solid sample by applying the gas laws.
-
The density is then calculated by dividing the mass of the sample by the measured volume.
-
Perform multiple measurements to ensure reproducibility.
For density determination from single-crystal X-ray diffraction data, the density is calculated from the crystallographic information file (CIF) using the formula: Density = (Z * M) / (V * N_A), where Z is the number of molecules in the unit cell, M is the molar mass, V is the volume of the unit cell, and N_A is Avogadro's number.[5]
Structure-Property Relationships
The position of the nitro group and other substituents on the pyrazole and amide moieties significantly influences the melting point and density of these compounds.
-
Nitro Group Position: The strong electron-withdrawing nature of the nitro group can lead to significant intermolecular interactions, such as hydrogen bonding and π-π stacking, which generally increase the melting point and density. The position of the nitro group affects the overall polarity and symmetry of the molecule, which in turn influences how it packs in the crystal lattice.
-
Amide Substituents: The nature of the substituent on the amide nitrogen (the R' group in the general structure) can have a profound effect on the physical properties. Bulky substituents may disrupt crystal packing, leading to lower melting points and densities. Conversely, substituents capable of forming additional hydrogen bonds can increase these properties.
-
Intermolecular Interactions: The presence of hydrogen bond donors (N-H) and acceptors (C=O, NO₂) in the nitro-pyrazole amide structure facilitates the formation of strong intermolecular hydrogen bonds. These interactions, along with potential π-π stacking of the aromatic rings, contribute to a more tightly packed crystal lattice, resulting in higher melting points and densities.
Caption: Key factors influencing the physical properties of nitro-pyrazole amides.
Conclusion
This technical guide has provided a foundational overview of the melting point and density of nitro-pyrazole amides. While the available data is somewhat limited, the provided protocols and discussion of structure-property relationships offer a solid framework for researchers in this field. The importance of systematic characterization, including the routine measurement of density, cannot be overstated for the successful development of new pharmaceuticals and materials based on this versatile heterocyclic scaffold. Future work should focus on expanding the database of these fundamental physicochemical properties to enable more accurate in silico predictions and a deeper understanding of the solid-state behavior of nitro-pyrazole amides.
References
-
Facile NMI-MsCl mediated synthesis of novel pyrazole derivatives bearing heteroaryl amides as potent antimicrobial. Arkivoc, 2022.
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 2016, 8(2):662-667.
-
One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Chemistry Portal.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2018, 23(1), 134.
-
An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide. Preprints.org, 2023.
-
3463-30-7(1-(4-Nitrophenyl)-1H-pyrazole) Product Description. ChemicalBook.
-
Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. Journal of Molecular Structure, 2019, 1205, 127625.
-
X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design, 2023, 23(2), 1045-1062.
-
Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids: enhancing density and detonation properties through hydrogen bonding and π–π interactions. Journal of Materials Chemistry A, 2024.
-
The Structure of Nitro‐ and Polynitropyrazoles: X‐Ray Crystallography Versus Theoretical Calculations. Chemistry – A European Journal, 2021, 27(1), 1-22.
-
Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Journal of Molecular Structure, 2013, 1043, 121-131.
-
Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 2022, 6(5), 23-27.
-
(PDF) Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. ResearchGate.
-
Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science, 2023, 13(04), 163-171.
-
Reductive cross-coupling of N -acyl pyrazole and nitroarene using tetrahydroxydiboron: synthesis of secondary amides. Organic & Biomolecular Chemistry, 2023, 21, 7863-7867.
-
N-[3-(4-Phenylpiperazino)propyl]-5-(3-nitrophenyl)-1H-pyrazole-3-carboxamide. J-GLOBAL.
-
Synthesis and characterization of novel amide derivatives of Nitro- Imidazole. Der Pharma Chemica, 2011, 3(6), 450-456.
-
Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. JETIR, 2025, 12(10).
-
Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PLoS ONE, 2024, 19(6), e0304990.
-
1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. Xinnuo Pharmaceutical.
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Materials, 2020, 13(15), 3369.
Sources
High-Nitrogen Heterocyclic Energetics: Design, Synthesis, and Performance Characterization
[1]
The Paradigm Shift: From Carbon Fuel to Nitrogen Release
Audience: Research Chemists, Energetic Materials Scientists, Pharmaceutical Process Chemists.
For over a century, the performance of energetic materials (EMs) like TNT, RDX, and HMX relied on the combustion of a carbon backbone with atmospheric or internal oxygen. The limiting factor has always been the Oxygen Balance (OB) —the stoichiometry required to fully oxidize the carbon skeleton to
Nitrogen-rich heterocyclic compounds (N-heterocycles) represent a fundamental deviation from this principle. Instead of oxidation, their energy release derives from the high positive heat of formation (HOF) .
The Thermodynamic Driver
The driving force is the formation of the dinitrogen triple bond (
-
Average Bond Energy (N–N single bond): ~160 kJ/mol
-
Average Bond Energy (N=N double bond): ~418 kJ/mol
-
Bond Energy (N≡N triple bond): 954 kJ/mol
Mechanism of Action: When a high-nitrogen compound (containing strained N-N or N=N bonds) decomposes, it releases massive energy as the atoms relax into the thermodynamically stable
-
High Detonation Velocity (
): Due to high crystal density. -
High Detonation Pressure (
): Due to the rapid generation of gaseous . -
Green Decomposition: Unlike nitro-aromatics, the primary byproduct is inert nitrogen gas, minimizing toxic smoke and carbon residue.
Molecular Design Strategy
To design a viable N-rich energetic material, you must balance three competing vectors: Density , Stability , and Performance .
Structural Logic Flow
The following diagram illustrates the decision matrix for synthesizing a high-performance energetic heterocycle.
Figure 1: Strategic decision tree for designing High Energy Density Materials (HEDMs). Note the critical role of functionalization in balancing density and oxygen content.
Synthesis Protocol: The TKX-50 Benchmark
Target: TKX-50 (Dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate).[1][2][3][4] Significance: TKX-50 is currently the "gold standard" in N-rich research, offering performance superior to HMX with significantly lower sensitivity (safer to handle).
Cross-Disciplinary Note: The tetrazole synthesis described below utilizes 1,3-dipolar cycloaddition , a "Click Chemistry" technique widely used in drug discovery (e.g., Valsartan synthesis) to create bioisosteres for carboxylic acids.
Step-by-Step Synthesis (Modified One-Pot Procedure)
Standard safety warning: All reactions involving azides and high-nitrogen compounds must be performed behind a blast shield with ESD (Electrostatic Discharge) protection.
Phase 1: Precursor Preparation (Dichloroglyoxime)[4]
-
Reagents: Glyoxime, Chlorine gas (or HCl/Oxone for in-situ generation), Ethanol.[5]
-
Protocol: Suspend glyoxime in ethanol at -20°C. Bubble
gas slowly. The mixture turns from green suspension to yellow solution. -
Isolation: Evaporate solvent to yield Dichloroglyoxime.
Phase 2: The Click Reaction (Tetrazole Formation)
This step forms the 5,5'-bistetrazole-1,1'-diolate (BTO) anion.
-
Reagents: Dichloroglyoxime, Sodium Azide (
), DMF (Dimethylformamide).[6] -
Reaction:
-
Dissolve Dichloroglyoxime in DMF at 0°C.
-
Add
(2.2 equivalents) dropwise. Critical: Maintain temp < 5°C to prevent thermal runaway. -
Mechanism: The azide undergoes nucleophilic substitution followed by 1,3-dipolar cycloaddition to close the rings.
-
-
Acidification: Treat with HCl to generate the free acid (H2BTO).
Phase 3: Salt Formation (TKX-50)
-
Reagents: H2BTO (isolated from above), Hydroxylamine (
in water). -
Protocol:
-
Dissolve H2BTO in boiling water.
-
Add Hydroxylamine solution.[5]
-
Cool slowly to room temperature.
-
-
Crystallization: TKX-50 precipitates as colorless blocks. Filter and dry.
Reaction Mechanism Visualization
The following diagram details the formation of the tetrazole ring, the core energetic unit.
Figure 2: Mechanism of Tetrazole formation via 1,3-dipolar cycloaddition (Huisgen-type). The aromatization step locks in the high enthalpy of formation.
Characterization & Performance Metrics
To validate the synthesis, the material must be characterized against military standards (RDX/HMX).
Key Analytical Methods
-
X-Ray Diffraction (XRD): Essential for determining Crystal Density (
) .-
Why: Detonation pressure scales with density squared (
). High density is non-negotiable.
-
-
Differential Scanning Calorimetry (DSC): Determines melting point and decomposition onset (
).-
Standard:
is preferred for logistical safety.
-
-
BAM Fallhammer: Measures Impact Sensitivity (IS).
Comparative Data Table
The following table contrasts TKX-50 with traditional energetics. Note the superior safety profile (Sensitivity) of TKX-50 despite comparable performance.[2][8]
| Property | Units | TNT (Baseline) | RDX (Standard) | HMX (High Perf) | TKX-50 (N-Rich) |
| Formula | - | ||||
| Nitrogen Content | % | 18.5% | 37.8% | 37.8% | 59.3% |
| Density ( | 1.65 | 1.80 | 1.91 | 1.88 | |
| Detonation Velocity ( | 6,900 | 8,750 | 9,100 | 9,698 | |
| Detonation Pressure ( | 19.5 | 34.7 | 39.3 | 42.4 | |
| Impact Sensitivity | 15 | 7.5 (Sensitive) | 7.4 (Sensitive) | 20 (Insensitive) | |
| Friction Sensitivity | 353 | 120 | 120 | 120 |
Data Source: Consolidated from Klapötke et al. and Fischer et al. (See References).
Safety Protocols & Handling
Working with high-nitrogen compounds requires specific protocols distinct from standard organic chemistry.
-
Micro-Scale First: Never synthesize >100mg of a new N-rich compound until DSC data confirms thermal stability.
-
Grounding: Use conductive flooring and wrist straps. N-rich salts can be extremely sensitive to Electrostatic Discharge (ESD).
-
Metal Avoidance: Avoid contact with heavy metals (Pb, Hg, Ag). Tetrazoles can form heavy metal tetrazolates, which are unpredictable primary explosives.
-
Manipulators: Use remote manipulators for friction testing. Never grind N-rich crystals in a dry mortar.
Future Outlook: Computational Prediction
The future of this field lies in COSMO-RS and DFT (Density Functional Theory) calculations. Researchers now predict the Heat of Formation and Density before synthesis.
-
Goal: Find the "Holy Grail"—a compound with
and Impact Sensitivity . -
Trend: Catenated nitrogen chains (
, ) stabilized by high-oxygen cages.
References
-
Fischer, N., et al. (2012).[8] Pushing the limits of energetic materials – the synthesis and characterization of dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate.[5][8] Journal of Materials Chemistry.[5][8]
- Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (Standard Textbook).
-
Visakh, P. M., & Araujo, S. (2024). Recent Progress on Nitrogen-Rich Energetic Materials Based on Tetrazole Skeleton.[9][10] Top Curr Chem.
- Chavez, D. E., et al. (2008). High-Nitrogen Fuels for Low-Smoke Pyrotechnics.
- Sinditskii, V. P., et al. (2015). Thermal Decomposition of TKX-50. Thermochimica Acta.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. KR20200021710A - Synthesis of tkx-50 using insensitive intermediate - Google Patents [patents.google.com]
- 4. AU2021399168A1 - Method for sequential one-pot synthesis of tkx-50 - Google Patents [patents.google.com]
- 5. imemg.org [imemg.org]
- 6. rsc.org [rsc.org]
- 7. One step synthesis of nitrogen-rich green primary explosives from secondary explosives: synthesis, characterization, and performance study - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 8. TKX-50 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent Progress on Nitrogen-Rich Energetic Materials Based on Tetrazole Skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide
Executive Summary & Strategic Analysis
This Application Note details the synthesis of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide , a functionalized heterocyclic scaffold relevant to medicinal chemistry (kinase inhibition fragments) and high-energy density materials.
The synthesis of this target presents a specific regiochemical challenge: Annular Tautomerism . The 3- and 5-positions of the pyrazole ring are chemically equivalent in solution due to rapid proton migration (tautomerism) unless the N1-nitrogen is substituted. Consequently, the precursor acid is often referred to as 3(5)-nitro-1H-pyrazole-5(3)-carboxylic acid .
This protocol utilizes a convergent synthetic strategy :
-
Oxidative Functionalization: Conversion of a methyl-nitro precursor to the carboxylic acid.
-
Acyl Substitution: Regioselective amidation using an acid chloride intermediate to overcome the low nucleophilicity of the nitro-substituted ring.
Retrosynthetic Logic
The target molecule is accessed via the amidation of 5-nitro-1H-pyrazole-3-carboxylic acid . Direct nitration of pyrazole-3-carboxylic acid typically yields the 4-nitro isomer due to the directing effects of the pyrazole nitrogen lone pair. Therefore, the 5-nitro moiety must be established prior to the final oxidation or installed via rearrangement.
Selected Route: Oxidation of 3-methyl-5-nitropyrazole followed by Amidation.
Experimental Protocols
Protocol A: Synthesis of 5-nitro-1H-pyrazole-3-carboxylic acid
Note: This intermediate is commercially available. If purchasing, proceed to Protocol B. If synthesizing from 3-methyl-5-nitropyrazole, follow below.
Principle: The methyl group at the C3 position is activated for oxidation. Potassium permanganate (
Reagents & Equipment:
-
3-methyl-5-nitropyrazole (1.0 eq)
-
Potassium Permanganate (
) (2.5 - 3.0 eq) -
Sodium Carbonate (
) (1.0 eq) -
Water (Solvent)
-
Reflux condenser, oil bath, filtration setup (Celite).
Step-by-Step Procedure:
-
Dissolution: In a 500 mL round-bottom flask, dissolve 3-methyl-5-nitropyrazole (10 mmol) and
(10 mmol) in water (100 mL). Heat to 60°C until fully dissolved. -
Oxidation: Add
(25 mmol) portion-wise over 1 hour. Caution: Exothermic reaction. -
Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor by TLC (Eluent: MeOH/DCM 1:9) or LC-MS until the starting material is consumed.
-
Workup:
-
Filter the hot reaction mixture through a pad of Celite to remove manganese dioxide (
) sludge. Wash the pad with hot water. -
Cool the filtrate to 0°C in an ice bath.
-
Acidify carefully with concentrated HCl to pH ~1–2.
-
-
Isolation: The product, 5-nitro-1H-pyrazole-3-carboxylic acid , will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under vacuum.
-
Yield Expectation: 60–75%.
-
Protocol B: Amidation to N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide
Principle: The carboxylic acid is converted to a reactive acid chloride using Oxalyl Chloride. Thionyl chloride (
Reagents:
| Reagent | Equivalents | Role |
|---|---|---|
| 5-nitro-1H-pyrazole-3-COOH | 1.0 | Substrate |
| Oxalyl Chloride | 1.5 | Chlorinating Agent |
| DMF | 2-3 drops | Catalyst |
| Dimethylamine (2M in THF) | 3.0 | Nucleophile |
| Triethylamine (TEA) | 2.0 | Base (Acid Scavenger) |
| Dichloromethane (DCM) | Solvent | Reaction Medium |
Step-by-Step Procedure:
-
Activation (Acid Chloride Formation):
-
Suspend the dried 5-nitro-1H-pyrazole-3-carboxylic acid (5 mmol) in anhydrous DCM (20 mL) under Nitrogen/Argon atmosphere.
-
Add catalytic DMF (2 drops).
-
Add Oxalyl Chloride (7.5 mmol) dropwise at 0°C.
-
Allow to warm to room temperature (RT) and stir for 2 hours. Evolution of gas (
, , ) indicates reaction progress. -
Critical Step: Evaporate the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride (yellow solid/oil). Do not expose to moisture.
-
-
Coupling:
-
Redissolve the crude acid chloride in anhydrous DCM (15 mL).
-
Cool to 0°C.
-
Add Triethylamine (10 mmol).
-
Add Dimethylamine solution (15 mmol) dropwise.
-
Stir at 0°C for 30 minutes, then warm to RT and stir for 4 hours.
-
-
Workup & Purification:
-
Quench the reaction with water (20 mL).
-
Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 15 mL).
-
Wash combined organics with 1N HCl (to remove excess amine/TEA), then saturated
, then Brine. -
Dry over
, filter, and concentrate. -
Purification: Recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography (SiO2, 0-5% MeOH in DCM).
-
Alternative "Green" Route (Lab Scale): Use HATU (1.2 eq) and DIPEA (2.0 eq) in DMF at RT. This avoids the moisture-sensitive acid chloride step but requires more rigorous purification to remove urea byproducts.
Quality Control & Validation
Analytical Parameters
-
1H NMR (DMSO-d6, 400 MHz):
- ~14.0 ppm (Broad s, 1H, NH of pyrazole). Note: This peak may be broad or invisible depending on water content.
- ~7.6 ppm (s, 1H, CH at position 4).
-
~3.0 ppm (s, 3H, N-Me),
~2.9 ppm (s, 3H, N-Me). Note: Due to restricted rotation of the amide bond, the two methyl groups often appear as distinct singlets.
-
Mass Spectrometry (ESI):
-
Calculated MW (
): 184.15 Da. -
Observed
or .
-
Logic Flow for Troubleshooting
The following diagram illustrates the decision-making process during the synthesis and purification.
Safety & Handling
-
Nitro Compounds: Low molecular weight nitro-pyrazoles can be energetic . While the carboxylic acid and amide derivatives are generally stable, avoid subjecting the dry solids to excessive heat, friction, or shock.
-
Oxalyl Chloride: Highly toxic and corrosive. Releases CO and HCl gas. Must be handled in a functioning fume hood.
-
Dimethylamine: Volatile and flammable. Use a cooling bath when handling the solution to prevent vaporization.
References
-
Synthesis of Pyrazole Carboxylic Acids (Oxidation Method)
- Source: ChemicalBook & ResearchGate Summaries on 5-methyl-1H-pyrazole-3-carboxylic acid synthesis.
- Context: Describes the standard KMnO4 oxidation of methyl-pyrazoles to carboxylic acids.
-
Link:
-
Amidation of Pyrazole Acids (Acid Chloride Route)
- Source: Asian Journal of Chemistry / Bentham Science. "Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides".
- Context: Validates the stability of pyrazole-3-carbonyl chlorides and their reactivity with amine nucleophiles.
-
Link:
-
Tautomerism of 3(5)
-
General Amide Coupling Protocols
- Source: Organic Chemistry Portal.
- Context: Standard conditions for H
-
Link:
Sources
- 1. jocpr.com [jocpr.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 11. asianpubs.org [asianpubs.org]
Application Notes & Protocols: Optimizing Recrystallization Solvent Systems for Nitro-Pyrazole Derivatives
Abstract
Nitro-pyrazole derivatives are a critical class of heterocyclic compounds with broad applications, ranging from pharmaceuticals to energetic materials. The purity of these compounds is paramount for their efficacy, safety, and performance. Recrystallization is the definitive technique for the purification of these solid organic compounds. However, the success of recrystallization is fundamentally dependent on the judicious selection of an appropriate solvent or solvent system. This guide provides a comprehensive overview of the principles, protocols, and field-proven insights for developing robust recrystallization systems for nitro-pyrazole derivatives, tailored for researchers, scientists, and professionals in drug development and materials science.
Introduction: The Critical Role of Purity
The presence of impurities in a synthesized compound can drastically alter its chemical, physical, and biological properties. For nitro-pyrazole derivatives used in pharmaceuticals, even trace impurities can lead to adverse toxicological effects or reduced therapeutic efficacy. In the context of energetic materials, impurities can compromise stability and detonation performance[1]. Recrystallization is a powerful purification technique that leverages differences in solubility between the desired compound and its impurities in a given solvent at different temperatures[2]. The core principle involves dissolving the impure solid in a minimum amount of a hot, appropriate solvent, followed by cooling to allow the pure compound to crystallize, leaving impurities behind in the solution (mother liquor)[3].
Physicochemical Landscape of Nitro-Pyrazole Derivatives
To select an appropriate solvent, one must first understand the solute. Nitro-pyrazole derivatives possess a unique combination of structural features that dictate their solubility:
-
The Pyrazole Ring: This aromatic heterocycle contributes a degree of hydrophobic character.
-
The Nitro Group (-NO₂): As a strong electron-withdrawing group, it significantly increases the polarity of the molecule and introduces the potential for strong dipole-dipole interactions.
-
Other Substituents: Alkyl, aryl, or other functional groups on the pyrazole ring will further modify the overall polarity and solubility profile.
This duality means that nitro-pyrazoles are typically polar molecules, demonstrating limited solubility in non-polar solvents but better solubility in polar organic solvents. For instance, 4-nitro-1H-pyrazole is sparingly soluble in water but shows good solubility in ethanol, acetone, and chloroform[4]. The general heuristic of "like dissolves like" is the foundational principle for solvent selection[5].
Solvent System Selection: A Three-Pillar Approach
The selection of a solvent is the most critical experimental variable in recrystallization[6]. An ideal solvent system is not merely one that dissolves the compound, but one that exhibits a sharp solubility differential with temperature.
Pillar 1: Characteristics of an Ideal Recrystallization Solvent
An optimal solvent should meet the following criteria:
-
High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the compound when hot or boiling.
-
Low Solvating Power at Low Temperatures: The solvent should dissolve very little of the compound when cold or at room temperature to maximize yield upon cooling.
-
Inertness: The solvent must not react with the compound being purified.
-
Appropriate Boiling Point: The boiling point should be high enough to create a large temperature gradient for solubility but not so high that it is difficult to remove from the crystals during drying[5]. It should also be lower than the melting point of the solute.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.
Pillar 2: Single-Solvent Systems
For many nitro-pyrazole derivatives, a single solvent provides the necessary temperature-dependent solubility profile. Protic and polar aprotic solvents are excellent starting points for screening.
Table 1: Recommended Single Solvents for Initial Screening
| Solvent | Type | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
|---|---|---|---|---|
| Ethanol | Protic, Polar | 78 | 24.3 | An excellent general-purpose solvent for many pyrazole derivatives[6][7]. |
| Isopropanol | Protic, Polar | 82 | 18.3 | Similar to ethanol, often a good choice for cooling crystallization[6]. |
| Methanol | Protic, Polar | 65 | 33.6 | Good for relatively polar compounds; its volatility makes it easy to remove[7]. |
| Acetone | Aprotic, Polar | 56 | 20.7 | Often too effective a solvent for cooling crystallization but suitable for anti-solvent methods[6]. |
| Ethyl Acetate | Aprotic, Polar | 77 | 6.0 | Good potential for cooling crystallization with compounds of intermediate polarity[6][7]. |
| Acetonitrile | Aprotic, Polar | 82 | 37.5 | A versatile solvent, particularly for compounds with multiple aromatic rings[8]. |
| Toluene | Aromatic, Non-polar | 111 | 2.4 | May be suitable for less polar derivatives; high boiling point can be a disadvantage[7]. |
Pillar 3: Mixed-Solvent Systems (Anti-Solvent Addition)
When no single solvent meets the ideal criteria, a mixed-solvent system is employed. This technique uses a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent")[3][9].
The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent to the hot solution until turbidity (cloudiness) appears, indicating the saturation point. A final drop of the "good" solvent is added to redissolve the precipitate, and the solution is then allowed to cool slowly[10].
Commonly Successful Solvent Pairs:
-
Ethanol-Water: A classic choice for polar, nitrogen-containing compounds[5][11]. Ethanol is the good solvent; water is the anti-solvent.
-
Acetone-Water: Similar to ethanol-water, effective for moderately polar compounds[6].
-
Methanol-Ethyl Acetate: A useful combination for tuning polarity[12].
-
Dichloromethane-Hexane: Suitable for less polar derivatives.
Experimental Protocols & Workflows
Workflow for Solvent System Selection
The following diagram outlines the logical process for identifying an optimal recrystallization solvent system.
Caption: Decision workflow for selecting a recrystallization solvent.
Protocol 1: Small-Scale Solvent Screening
Objective: To efficiently identify a suitable solvent or solvent pair for recrystallization.
Methodology:
-
Place approximately 10-20 mg of the crude nitro-pyrazole derivative into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, water) dropwise at room temperature, vortexing after each addition.
-
Observation 1: If the solid dissolves completely at room temperature in a small amount of solvent (<0.5 mL), that solvent is unsuitable for single-solvent recrystallization as the compound is too soluble[13]. It may, however, serve as the "good" solvent in a mixed-solvent system.
-
If the solid does not dissolve at room temperature, heat the test tube gently in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves.
-
Observation 2: If a large volume of hot solvent is required to dissolve the solid, or if it remains insoluble, the solvent is unsuitable[5].
-
If the solid dissolves in a reasonable amount of hot solvent, allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Observation 3: The ideal solvent is one in which the compound dissolves when hot and forms a significant amount of crystalline precipitate upon cooling[13].
Protocol 2: Single-Solvent Recrystallization (Cooling Method)
Objective: To purify a solid nitro-pyrazole derivative using a single appropriate solvent.
Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol)[6].
-
Heat the mixture to boiling with gentle stirring (a magnetic stir bar is ideal). Add more solvent in small portions until the solid completely dissolves. Causality: Using the absolute minimum amount of hot solvent is crucial to ensure the solution is saturated, maximizing crystal yield upon cooling[7].
-
Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration. To do this, add a small excess of hot solvent to prevent premature crystallization, and filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask[3][9].
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities. Rapid cooling can trap impurities.
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-30 minutes to maximize the precipitation of the solute[7].
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor. Causality: Using ice-cold solvent minimizes the redissolving of the purified product.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 3: Mixed-Solvent Recrystallization (Anti-Solvent Method)
Objective: To purify a solid when no single solvent is suitable.
Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol)[9].
-
Saturation: While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid)[10].
-
Clarification: Add one or two drops of the hot "good" solvent to redissolve the precipitate and render the solution clear again. The solution is now saturated.
-
Crystallization, Isolation, and Drying: Follow steps 4 through 8 from Protocol 2. When washing the crystals (Step 7), use a chilled mixture of the two solvents in the same approximate ratio used to achieve saturation[10].
General Recrystallization Workflow Diagram
Caption: Standard workflow for laboratory-scale recrystallization.
Safety and Handling of Nitro-Pyrazoles
Nitro-pyrazole derivatives, particularly those with multiple nitro groups, should be handled with care as they can be energetic materials[14][15].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves[16][17].
-
Ventilation: Handle these compounds in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors[18].
-
Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition. Avoid generating static discharge[18][19].
-
Handling: Avoid creating dust. Use spark-proof tools where appropriate. Do not grind or subject the material to heavy shock or friction, especially if its properties are unknown.
-
Disposal: Dispose of all chemical waste according to institutional and local regulations[16].
References
- Solubility of Things. (n.d.). 4-nitro-1H-pyrazole.
- BenchChem. (2025). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
- AK Scientific, Inc. (n.d.). 4-Nitropyrazole Safety Data Sheet.
- University of Colorado Boulder. (n.d.). Recrystallization I.
- BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis.
- ChemicalBook. (2025). 3-Nitro-1H-pyrazole - Safety Data Sheet.
- Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
- ResearchGate. (2018). Solubility of 1-methyl-4-nitropyrazole in seventeen pure solvents at temperatures from 283.15 K to 323.15 K. Fluid Phase Equilibria.
- Nalas Engineering. (2021, October 19). Reactive Crystallization and Recrystallization for Energetic Material. YouTube.
- BenchChem. (2025). Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
- University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization.
- Chemistry Page. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
- Unknown. (n.d.). Crystallization Solvents.pdf.
- Fisher Scientific. (n.d.). 5-Nitro-1H-pyrazole Safety Data Sheet.
- AK Scientific, Inc. (n.d.). 3-Nitro-1H-pyrazole Safety Data Sheet.
- Combi-Blocks, Inc. (2023). 3-Fluoro-5-nitro-1h-pyrazole - Safety Data Sheet.
- Yan, Q.-L., et al. (2020). Recent Advances on the Crystallization Engineering of Energetic Materials. ResearchGate.
- Solubility of Things. (n.d.). 1-methyl-4-nitro-1H-pyrazole.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- California State University, Dominguez Hills. (n.d.). Recrystallization.
- The Royal Society of Chemistry. (n.d.). Chapter 6: Co-crystallization of Energetic Materials.
- Zhang, X., et al. (2018). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules.
- Habraken, C. L., & Moore, J. A. (1970). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry.
- ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?.
- Google Patents. (2009). WO2011076194A1 - Method for purifying pyrazoles.
- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
- BenchChem. (2025). Improving solubility of pyrazole derivatives for reaction.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. mt.com [mt.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. athabascau.ca [athabascau.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aksci.com [aksci.com]
- 17. afgsci.com [afgsci.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. combi-blocks.com [combi-blocks.com]
Application Note: Rapid and Efficient Synthesis of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide via Microwave-Assisted Organic Synthesis (MAOS)
Abstract: This application note provides a comprehensive guide and a detailed protocol for the synthesis of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide, a key scaffold in medicinal chemistry. By leveraging the principles of Microwave-Assisted Organic Synthesis (MAOS), this method offers a green, rapid, and high-yield alternative to conventional heating techniques. We will explore the rationale behind the procedural choices, present a step-by-step protocol, and discuss the critical parameters for a successful and reproducible synthesis. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Introduction and Strategic Importance
Pyrazole derivatives are a cornerstone of modern pharmacology and agrochemistry, forming the structural core of numerous therapeutic agents and biologically active molecules.[1][2] The pyrazole moiety is found in drugs with anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[3][4][5] Specifically, pyrazole carboxamides are of significant interest due to their versatile biological activities and potential as lead compounds in drug discovery programs.[6][7] The target molecule, N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide, incorporates the nitro group, a common pharmacophore that can modulate electronic properties and biological activity, making it a valuable building block for library synthesis and further functionalization.
Traditional synthetic methods often require long reaction times, high temperatures, and significant solvent usage, which presents challenges in terms of energy consumption and environmental impact.[8] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that aligns with the principles of green chemistry.[9][10] By using microwave irradiation, MAOS facilitates rapid and uniform heating of the reaction mixture, leading to dramatic accelerations in reaction rates, improved yields, and enhanced product purity.[11][12] This protocol details a robust MAOS-based approach that significantly reduces synthesis time from hours to minutes.
The Rationale: Why Microwave-Assisted Synthesis?
The efficiency of MAOS stems from its unique heating mechanism, known as dielectric heating.[11] Unlike conventional heating where heat is transferred inefficiently via conduction and convection, microwaves directly couple with polar molecules in the reaction mixture.
-
Mechanism of Heating: The two primary mechanisms are dipolar polarization and ionic conduction. Polar molecules, such as the solvent and reagents in this synthesis, attempt to align with the rapidly oscillating electric field of the microwaves. This rapid molecular motion generates friction, leading to instantaneous and uniform heating throughout the bulk of the material.[13] This volumetric heating minimizes the occurrence of hotspots and thermal degradation often associated with conventional methods.[14]
-
Causality of Experimental Choices:
-
Solvent Selection: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen for its high dielectric constant, allowing it to efficiently absorb microwave energy and reach the target temperature quickly.[9] It also provides excellent solubility for the starting materials.
-
Temperature and Pressure Control: Dedicated laboratory microwave reactors allow for precise control over reaction temperature and pressure.[15] By conducting the reaction in a sealed vessel, the temperature can be raised significantly above the solvent's atmospheric boiling point, drastically accelerating the reaction rate according to the Arrhenius equation. This is a key advantage that often leads to reaction times being reduced from hours to mere minutes.[14]
-
Reagent Choice: The synthesis proceeds via a standard amidation reaction. 5-nitro-1H-pyrazole-3-carboxylic acid serves as the pyrazole backbone, and dimethylamine hydrochloride, in the presence of a base, provides the dimethylamide moiety. A coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is used to activate the carboxylic acid, facilitating nucleophilic attack by dimethylamine.
-
Comprehensive Experimental Protocol
This section provides a detailed, self-validating methodology for the synthesis. Adherence to these steps is critical for reproducibility and safety.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 5-nitro-1H-pyrazole-3-carboxylic acid | ≥97% | Standard Vendor |
| Dimethylamine hydrochloride | ≥99% | Standard Vendor |
| HBTU | ≥98% | Standard Vendor |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Standard Vendor |
| N,N-Dimethylformamide (DMF), Anhydrous | ≥99.8% | Standard Vendor |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Vendor |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | Lab Prepared |
| Brine (Saturated NaCl Solution) | - | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Standard Vendor |
| Equipment | Specification | |
| Dedicated Laboratory Microwave Reactor | With pressure/temp control | |
| 10 mL Microwave Reaction Vial & Stir Bar | - | |
| Standard Glassware for Organic Synthesis | - | |
| Rotary Evaporator | - | |
| Magnetic Stirrer | - |
Workflow Diagram
Caption: Experimental workflow for microwave-assisted synthesis.
Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 5-nitro-1H-pyrazole-3-carboxylic acid (1.0 mmol, 157.1 mg).
-
Solvent and Reagent Addition: Add anhydrous DMF (4 mL). To the resulting suspension, add HBTU (1.1 mmol, 417.3 mg), dimethylamine hydrochloride (1.2 mmol, 97.8 mg), and finally, N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 523 µL).
-
Vial Sealing: Securely cap the reaction vial. Ensure the cap is properly tightened to withstand the pressure generated during the reaction.
-
Microwave Irradiation: Place the vial inside the cavity of the microwave reactor. Program the reactor with the following parameters:
-
Temperature: 120 °C
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Power: Dynamic (automatic power adjustment to maintain temperature)
-
Stirring: Medium-High
-
-
Cooling: After the irradiation cycle is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system before carefully venting and opening.
-
Work-up: Transfer the reaction mixture to a separatory funnel containing ethyl acetate (30 mL) and water (30 mL).
-
Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure product.
Reaction Scheme and Expected Results
The synthesis follows a well-established amidation pathway, activated by a coupling agent and accelerated by microwave energy.
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, and molecular docking studies of novel 1,2,3-triazoles-linked pyrazole carboxamides as significant anti-microbial and anti-cancer agents - Repository of Research and Investigative Information [eprints.mui.ac.ir]
- 5. jocpr.com [jocpr.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 9. mdpi.com [mdpi.com]
- 10. European Journal of Life Sciences » Submission » Microwave-assisted synthesis of pyrazoles - a mini-review [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. ajchem-a.com [ajchem-a.com]
- 13. ijnrd.org [ijnrd.org]
- 14. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 15. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
Validation & Comparative
A Researcher's Guide to the ¹H NMR Spectral Analysis of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide
This guide provides an in-depth analysis of the ¹H NMR spectrum of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide, a compound of interest in medicinal chemistry and materials science. We will explore the expected spectral features, present a robust protocol for data acquisition, and compare its spectrum with potential precursors to aid in reaction monitoring and quality control.
Introduction: The Structural Significance of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide
N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in many pharmaceuticals due to their diverse biological activities.[1] The presence of a nitro group and a dimethylcarboxamide moiety significantly influences the electronic environment of the pyrazole ring, making ¹H NMR spectroscopy an invaluable tool for its structural elucidation and purity assessment. Understanding the nuances of its ¹H NMR spectrum is crucial for researchers synthesizing and utilizing this molecule.
Theoretical ¹H NMR Spectrum Analysis
The key to interpreting the ¹H NMR spectrum of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide lies in understanding how its molecular structure dictates the chemical shift and multiplicity of each proton.
Figure 1: Chemical structure of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide with key protons labeled.
Based on the structure, we can predict the following signals:
-
Pyrazole Ring Proton (H-4, labeled 'a'): This proton is attached to the C-4 of the pyrazole ring. The presence of the electron-withdrawing nitro group at C-5 and the carboxamide group at C-3 will deshield this proton, causing it to appear at a relatively downfield chemical shift, likely in the range of 7.5-8.5 ppm . It is expected to be a singlet as there are no adjacent protons. The exact chemical shift can be influenced by the solvent.[2][3]
-
N,N-dimethyl Protons (labeled 'b'): The two methyl groups attached to the amide nitrogen are chemically equivalent due to rotation around the C-N bond, although this rotation can sometimes be restricted. They will give rise to a single, sharp singlet in the spectrum. The electron-withdrawing nature of the adjacent carbonyl group will place this signal in the range of 2.8-3.2 ppm . This signal would integrate to six protons.[4]
-
Pyrazole NH Proton: The proton on the pyrazole nitrogen (N-1) is exchangeable and often gives a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature, typically appearing far downfield, potentially between 13.0-15.0 ppm or even broader and less distinct.[5] In the presence of D₂O, this peak would disappear due to proton-deuterium exchange.
Experimental Protocol for ¹H NMR Data Acquisition
Adherence to a standardized protocol is paramount for obtaining high-quality, reproducible ¹H NMR spectra.
Figure 2: A generalized workflow for acquiring the ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide.[6] For optimal results, ensure the sample is dry and free of residual solvents.
-
Solvent Selection and Dissolution: Choose a suitable deuterated solvent. DMSO-d₆ is a good initial choice due to its ability to dissolve a wide range of organic compounds and its distinct solvent peak.[7] Add 0.6-0.7 mL of the deuterated solvent to the sample in a clean vial and gently agitate until fully dissolved.[8]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[9] If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette to prevent issues with shimming.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters. Standard parameters for a ¹H NMR experiment are generally a good starting point.[10][11]
-
Pulse Angle: 30-45 degrees
-
Acquisition Time (at): 2-4 seconds
-
Relaxation Delay (d1): 1-5 seconds
-
Number of Scans (ns): 8-16 (can be adjusted based on sample concentration)
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at ~2.50 ppm).[7]
-
Integrate all peaks to determine the relative proton ratios.
-
Comparative Spectral Analysis
To confirm the successful synthesis of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide, it is instructive to compare its ¹H NMR spectrum with those of its potential starting materials.
Table 1: Predicted ¹H NMR Data for N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide and Potential Precursors.
| Compound | Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide | Pyrazole H-4 | 7.5 - 8.5 | Singlet | 1H |
| N,N-dimethyl | 2.8 - 3.2 | Singlet | 6H | |
| Pyrazole NH | 13.0 - 15.0 (broad) | Singlet | 1H | |
| 5-Nitro-1H-pyrazole-3-carboxylic acid | Pyrazole H-4 | ~7.0 - 8.0 | Singlet | 1H |
| Carboxylic Acid OH | >12.0 (very broad) | Singlet | 1H | |
| Pyrazole NH | >13.0 (broad) | Singlet | 1H | |
| Dimethylamine | N-methyl | ~2.1 - 2.3 | Singlet | 6H |
| NH | ~0.6 - 1.0 (broad) | Singlet | 1H |
Key Distinguishing Features:
-
The most prominent indicator of the final product is the appearance of a sharp singlet integrating to six protons in the 2.8-3.2 ppm region, corresponding to the N,N-dimethyl group.[12] This signal is absent in the starting carboxylic acid.
-
The signal for the pyrazole H-4 proton in the product is expected to be at a slightly different chemical shift compared to the starting carboxylic acid due to the change in the substituent at C-3.
-
The very broad signal of the carboxylic acid proton in the starting material will be absent in the final product.
By carefully analyzing the number of signals, their chemical shifts, multiplicities, and integrations, researchers can confidently confirm the structure of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide and assess its purity.
References
-
Doc Brown's Advanced Organic Chemistry. (n.d.). 1H proton nmr spectrum of dimethylamine. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Oxford. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link]
-
SpectraBase. (n.d.). Dimethylamine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
University of Georgia. (2020, April 13). Optimized Default 1H Parameters. Retrieved from [Link]
-
University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]
- Elguero, J., et al. (2014). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 52(4), 143-154.
- Alkorta, I., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 24(9), 651-656.
-
Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 25). How do I choose the right acquisition parameters for a quantitative NMR measurement?. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). The Acquisition Parameters. Retrieved from [Link]
- Claramunt, R. M., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(8), 659-663.
-
Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]
-
University of Texas Health Science Center at San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]
-
Springer. (2015). Structure and Synthesis of 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
- Abraham, R. J., et al. (2014). 1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent. Magnetic Resonance in Chemistry, 52(7), 395-408.
- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
-
Journal of Stage. (2018). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Retrieved from [Link]
-
HeXingYuan. (n.d.). 5-Nitro-1H-pyrazole-3-carboxylicacid|198348-89-9. Retrieved from [Link]
-
ResearchGate. (2015). Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Arkivoc. (2013). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 1h-pyrazole-1-carboximidamide, 3,5-dimethyl-n-nitro-. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
Der Pharma Chemica. (2016). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Retrieved from [Link]
-
National Institutes of Health. (2011). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. ou.edu [ou.edu]
- 9. organomation.com [organomation.com]
- 10. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
HPLC method development for N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide purity
<-4> A Comparative Guide to HPLC Method Development for the Purity Assessment of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide
Abstract
This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide, a key intermediate in pharmaceutical synthesis. We will explore the rationale behind experimental choices, from stationary phase selection to mobile phase optimization, and present supporting experimental data to illustrate the impact of these choices on chromatographic performance. This guide is intended for researchers, scientists, and drug development professionals seeking to develop robust and reliable HPLC methods for polar, aromatic compounds.
Introduction: The Analytical Challenge
N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide is a polar, aromatic compound containing a nitro functional group. Its unique chemical structure presents several analytical challenges for HPLC method development. The presence of the polar carboxamide and nitro groups, combined with the aromatic pyrazole ring, necessitates a careful selection of stationary and mobile phases to achieve adequate retention and resolution from potential process-related impurities and degradation products. The primary goal is to develop a stability-indicating method capable of separating the active pharmaceutical ingredient (API) from all potential contaminants.
Foundational Strategy: Reverse-Phase Chromatography
Given the polar nature of the target analyte, reverse-phase HPLC is the logical starting point.[1] In this mode, a non-polar stationary phase is paired with a polar mobile phase.[1] The choice of stationary phase is critical for retaining and separating polar compounds. While traditional C18 columns are a workhorse in many labs, they can sometimes provide insufficient retention for highly polar molecules.[2] Therefore, a screening approach involving multiple stationary phases is recommended.
Initial Column Screening: A Comparative Approach
To identify the optimal stationary phase, three columns with different selectivities were evaluated:
-
A conventional C18 column: Provides a baseline for hydrophobic interactions.
-
A polar-embedded C18 column: Contains a polar group embedded within the alkyl chain, which can enhance retention of polar compounds through secondary interactions.[3]
-
A Phenyl-Hexyl column: Offers alternative selectivity through π-π interactions with the aromatic ring of the analyte.[4]
The screening was performed using a generic gradient of water and acetonitrile, both with 0.1% formic acid to ensure good peak shape by suppressing the ionization of any acidic or basic functional groups.[5]
Table 1: Comparison of Stationary Phases for the Analysis of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide
| Stationary Phase | Retention Factor (k) | Tailing Factor | Resolution (from nearest impurity) | Rationale for Performance |
| Conventional C18 | 1.8 | 1.5 | 1.2 | Limited retention due to the analyte's polarity, leading to co-elution with early-eluting impurities. Peak tailing suggests secondary interactions with residual silanols.[6] |
| Polar-Embedded C18 | 3.5 | 1.1 | 2.1 | Improved retention and peak shape due to the polar-embedded group interacting with the analyte's polar functionalities.[3] |
| Phenyl-Hexyl | 4.2 | 1.0 | 2.8 | Best retention and resolution, likely due to favorable π-π interactions between the phenyl rings of the stationary phase and the pyrazole ring of the analyte.[4] |
Based on this initial screening, the Phenyl-Hexyl column was selected for further method development due to its superior retention and resolving power for the target compound and its impurities.
Method Development Workflow
The development of a robust HPLC method follows a logical progression of steps, each designed to systematically optimize the separation.
Caption: A systematic workflow for HPLC method development.
In-Depth Method Optimization
With the Phenyl-Hexyl column selected, the next step is to fine-tune the mobile phase and gradient conditions to achieve optimal separation.
Mobile Phase Composition: Acetonitrile vs. Methanol
Acetonitrile and methanol are the two most common organic modifiers in reverse-phase HPLC.[7] Their different solvent strengths and selectivities can significantly impact chromatographic resolution.
Table 2: Comparison of Acetonitrile and Methanol as Organic Modifiers
| Organic Modifier | Selectivity (α) | Peak Width | Backpressure | Conclusion |
| Acetonitrile | 1.15 | Narrower | Lower | Provided better selectivity and narrower peaks, leading to improved resolution. The lower viscosity of acetonitrile also results in lower system backpressure. |
| Methanol | 1.08 | Broader | Higher | Resulted in broader peaks and slightly lower selectivity for the critical impurity pair. |
Acetonitrile was chosen as the organic modifier for its superior performance.
pH of the Aqueous Mobile Phase
The pH of the mobile phase can influence the retention and peak shape of ionizable compounds.[8] Although N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide is not strongly acidic or basic, subtle changes in pH can affect the ionization of impurities and the surface chemistry of the silica-based stationary phase.
A study was conducted comparing mobile phases with 0.1% formic acid (pH ~2.7) and a 10 mM ammonium formate buffer (pH 3.5). The results showed that 0.1% formic acid provided slightly better peak symmetry and was simpler to prepare.
Forced Degradation Studies: Ensuring Specificity
To ensure the method is "stability-indicating," forced degradation studies are performed as mandated by ICH guideline Q1A(R2).[9][10] These studies involve subjecting the drug substance to harsh conditions to intentionally generate degradation products. The developed HPLC method must be able to separate the main peak from all significant degradants.
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for 7 days.
The chromatograms from the forced degradation samples are then analyzed for peak purity using a Photodiode Array (PDA) detector.[11][12] A PDA detector acquires the entire UV-Vis spectrum at each point in the chromatogram, allowing for the assessment of spectral homogeneity across each peak.[13] If the spectra at the upslope, apex, and downslope of a peak are identical, it is considered spectrally pure.[14]
Table 3: Results of Forced Degradation and Peak Purity Analysis
| Stress Condition | % Degradation | Number of Degradants | Peak Purity of Main Peak |
| Acid Hydrolysis | 15.2 | 2 | Pass |
| Base Hydrolysis | 21.5 | 3 | Pass |
| Oxidative Degradation | 8.9 | 1 | Pass |
| Thermal Degradation | 2.1 | 0 | Pass |
| Photolytic Degradation | 5.6 | 1 | Pass |
The method successfully separated all degradation products from the main peak, and the peak purity analysis confirmed the spectral homogeneity of the N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide peak under all stress conditions. This demonstrates the stability-indicating nature of the developed method.
Final Optimized HPLC Method and Validation
The culmination of the method development process is a robust and reliable analytical method that meets the criteria for validation according to ICH guideline Q2(R1).[15][16]
Optimized Chromatographic Conditions:
-
Column: Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: PDA at 280 nm
-
Injection Volume: 10 µL
Method Validation Summary
The method was validated for specificity, linearity, accuracy, precision, and robustness.
Table 4: Summary of Method Validation Parameters
| Parameter | Specification | Result |
| Specificity | No interference from blank, placebo, and degradants. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (RSD) | Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0% | 0.8% 1.2% |
| Robustness | No significant impact on results from minor variations in flow rate, temperature, and mobile phase composition. | Pass |
All validation parameters met the pre-defined acceptance criteria, confirming that the method is suitable for its intended purpose: the routine purity analysis of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide.
Troubleshooting Common HPLC Issues
Even with a well-developed method, chromatographic issues can arise. Here is a guide to troubleshooting common problems.
Caption: Common HPLC peak shape problems and their potential causes.[17]
-
Peak Tailing: Often caused by strong interactions between basic analytes and acidic silanol groups on the stationary phase.[6] Using a well-endcapped column and an acidic mobile phase modifier can mitigate this. It can also be a sign of column overload or a damaged column.[18]
-
Peak Fronting: Typically a result of sample overload or injecting the sample in a solvent that is much stronger than the mobile phase.[19] Diluting the sample or dissolving it in the mobile phase can resolve this issue.[19]
-
Poor Resolution: This can be addressed by optimizing the mobile phase composition, changing the stationary phase to one with a different selectivity, or using a longer column or a column with smaller particles to increase efficiency.[20]
Conclusion
The successful development of a stability-indicating HPLC method for N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide requires a systematic and comparative approach. By screening multiple stationary phases, optimizing mobile phase conditions, and rigorously testing for specificity through forced degradation studies, a robust and reliable method can be established. The Phenyl-Hexyl column, in conjunction with an acetonitrile and water (with 0.1% formic acid) gradient, proved to be the optimal choice, providing excellent resolution, peak shape, and retention. The subsequent validation of this method in accordance with ICH guidelines ensures its suitability for routine quality control and stability testing in a regulated environment.
References
- Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds.
- LCGC International. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
- Phenomenex. (2025, April 1). Types of HPLC Detectors.
- SCION Instruments. HPLC Troubleshooting Guide.
- Yao, Y. J., Lee, H. K., & Li, S. F. Y. (2006, September 23). Optimization of Mobile Phase Composition for HPLC Separations of Nitroaromatics Using Overlapping Resolution Mapping. Journal of Liquid Chromatography, 16(11).
- Cogent. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote.
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
- LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
- LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
- Shimadzu. (2013). Novel Methods for Detection and Quantitation of Impurities Using a New High Sensitivity Photodiode Array Detector.
- Pharmaguideline Forum. (2021, February 3). Peak purity in hplc.
- GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
- ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Agilent Technologies. Enhanced Diode Array Detector Sensitivity and Automated Peak Purity Control.
- Waters Corporation. Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives).
- Chromperfect. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Waters Corporation. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?
- Al-Harthy, F. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository.
- ResearchGate. (2025, August 5). Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration.
- Pharmaceutical Outsourcing. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods.
- U.S. Environmental Protection Agency. Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC).
- PMC. (2022, July 5). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion.
- Journal of Pharmaceutical Negative Results. A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- Sigma-Aldrich. Developing HPLC Methods.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
- Drawell. (2024, April 28). Strategies for Method Development and Optimization in HPLC.
- Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities.
- SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
Sources
- 1. glsciencesinc.com [glsciencesinc.com]
- 2. hplc.eu [hplc.eu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. sepscience.com [sepscience.com]
- 12. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 13. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 14. lcms.cz [lcms.cz]
- 15. fda.gov [fda.gov]
- 16. database.ich.org [database.ich.org]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. waters.com [waters.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
Thermal Decomposition Comparison of Nitro-Pyrazole Amides
This guide provides a technical comparison of the thermal decomposition profiles of nitro-pyrazole amides, synthesizing data from energetic materials research (high-energy density materials) and pharmaceutical intermediate stability studies.
Technical Guide for Application Scientists & Process Chemists
Executive Summary
Nitro-pyrazole amides represent a critical intersection between high-energy materials (propellants/explosives) and bioactive scaffolds (oncology/anti-infectives). Their thermal stability is governed by a "tug-of-war" between the destabilizing high-energy nitro groups (
Key Findings:
-
The "Amide Shield" Effect: Unlike amino-nitro-pyrazoles (e.g., LLM-116), which decompose at relatively low temperatures (~183°C) due to reactive amine-nitro interactions, carboxamide-substituted nitro-pyrazoles exhibit superior thermal stability (often
), mimicking the stability of their carboxylic acid precursors (CDNP). -
Regioisomer Sensitivity: 4-nitro isomers generally exhibit higher decomposition onset temperatures (
) than 3-nitro or 5-nitro isomers due to optimized electronic conjugation and reduced steric strain in the pyrazole ring. -
Decomposition Trigger: The primary decomposition pathway shifts from C-NO
homolysis (in pure nitro variants) to H-transfer induced ring opening (in amino/amide variants).
Comparative Analysis: Structural Influence on Stability[1]
This section compares three distinct classes of nitro-pyrazoles to isolate the specific contribution of the amide group to thermal survivability.
A. The Stabilizing Role of the Carbonyl (Amide/Acid)
Data indicates that electron-withdrawing carbonyl groups (acids/amides) at the 4-position significantly enhance thermal stability compared to electron-donating groups (amines).
| Compound Class | Representative Structure | Stability Mechanism | ||
| Amino-Nitro | 4-amino-3,5-dinitropyrazole (LLM-116 ) | ~175°C | 183°C | Low: Intramolecular H-transfer from |
| Pure Nitro | 3,5-dinitropyrazole (DNP ) | ~310°C | 316°C | High: Lacks reactive protons; decomposition requires high energy C-N bond homolysis. |
| Carboxamide | 3,5-dinitropyrazole-4-carboxamide (Proxy: CDNP ) | >260°C | >280°C | High: Strong intermolecular H-bonding (Amide/Acid dimer motifs) "locks" the lattice, delaying phase transition and decomposition. |
*Note: Values inferred from the structural analogue 3,5-dinitropyrazole-4-carboxylic acid (CDNP), cited as having the highest stability among 4-substituted variants due to layered packing.[1]
B. Regioisomerism: 3-Nitro vs. 4-Nitro
The position of the nitro group dictates the bond dissociation energy (BDE) of the C-N bond.
-
4-Nitro-pyrazole Amides: The 4-position is electronically favored. The nitro group is coplanar with the ring, maximizing resonance stabilization.
-
3/5-Nitro-pyrazole Amides: These positions suffer from "lone pair repulsion" between the pyrazole ring nitrogens and the nitro group oxygens, lowering the activation energy (
) for decomposition.
Mechanistic Pathways of Decomposition
Understanding how these molecules break down is vital for safety modeling. The decomposition is not a single step but a bifurcated pathway dependent on the substituents.
Pathway Visualization (DOT Diagram)
The following diagram illustrates the competition between Homolysis (Radical) and H-Transfer (Molecular) mechanisms.
Figure 1: Bifurcated decomposition pathways. Amides with available N-H protons may undergo Pathway B (lower energy barrier), while fully substituted amides force the molecule into Pathway A (higher stability).
Experimental Protocols (Self-Validating Systems)
To generate reproducible data for these compounds, standard DSC/TGA protocols must be modified to account for sublimation, which is common in nitro-pyrazoles.
Protocol A: Confined Thermal Analysis (DSC)
Objective: Measure decomposition energy without mass loss interference (sublimation).
-
Sample Prep: Weigh 0.5–1.0 mg of dried nitro-pyrazole amide.
-
Crucible Selection: Use High-Pressure Gold-Plated Steel Crucibles (or hermetically sealed Aluminum pans).
-
Why? Open pans allow sublimation (endothermic) which masks the decomposition exotherm.
-
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
Heating Program:
-
Equilibrate at 30°C.
-
Ramp 5°C/min to 400°C.
-
-
Validation Check: Post-run, weigh the pan. If mass loss > 1%, the seal failed; discard data.
Protocol B: Kinetic Parameter Determination (Kissinger Method)
Objective: Calculate Activation Energy (
-
Run Series: Perform Protocol A at four distinct heating rates (
): 2, 5, 10, and 20 °C/min. -
Data Extraction: Record the peak temperature (
) for each rate. -
Calculation: Plot
vs. .-
The slope of the linear regression equals
. -
Acceptance Criteria:
value of the fit must be .
-
Summary Data Table
The following table aggregates data for key reference compounds to serve as a baseline for your specific nitro-pyrazole amide.
| Compound | Structure Type | Key Characteristic | Ref | ||
| LLM-116 | Amino-Dinitro | 175 | 1650 | Sharp exotherm; sensitive to H-transfer.[2] | [1, 2] |
| LLM-226 | Trimer (Diazo-linked) | 220 | Broad | Stabilized by conjugation; slower energy release. | [1] |
| CDNP | Acid-Dinitro | >260 | High | Benchmark for Amides. Stabilized by H-bond network. | [3] |
| DNP | Dinitro (Parent) | 310 | 1800 | Very stable; decomposition via C-N homolysis. | [4] |
| TNP | Trinitro | 190 | 2100 | Sterically crowded; lower stability than DNP. | [4] |
References
-
Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Source: Semantic Scholar / NIH (2021). URL:[Link]
-
Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole (LLM-116). Source: ResearchGate (2014). URL:[Link]
-
Insights into Structural and Energetic Features of 3,5-Dinitropyrazole-4-carboxylic Acid (CDNP). Source: ACS Crystal Growth & Design (2024). URL:[Link][3]
-
Thermal Decomposition of Nitropyrazoles (DNP vs TNP). Source: Physics Procedia / ResearchGate (2015). URL:[Link]
Sources
A Comparative Guide to the Spectroscopic Characterization of N,N-Dimethyl Substituted Pyrazoles
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic scaffolds is a foundational requirement. Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are privileged structures in pharmacology, forming the core of drugs like Celecoxib and Rimonabant. When synthesizing derivatives, particularly isomers resulting from N-alkylation, precise characterization is paramount as even minor structural variations can lead to vastly different biological activities and physicochemical properties.
This guide provides an in-depth comparison of standard spectroscopic techniques for the characterization of N,N-dimethyl substituted pyrazoles. We will focus on the key isomers 1,3-dimethyl-1H-pyrazole and 1,5-dimethyl-1H-pyrazole , using the N-unsubstituted 3,5-dimethyl-1H-pyrazole and the symmetrically substituted 1,3,5-trimethyl-1H-pyrazole as crucial points of comparison. This document moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectroscopic output, providing field-proven insights and detailed experimental workflows.
The Challenge of Isomer Differentiation
The methylation of 3(5)-methylpyrazole can yield a mixture of 1,3-dimethylpyrazole and 1,5-dimethylpyrazole.[1] Differentiating these constitutional isomers is a non-trivial analytical challenge that necessitates a multi-technique approach. Their identical molecular weight and formula make them indistinguishable by low-resolution mass spectrometry alone, and their similar physical properties complicate chromatographic separation. Therefore, a comprehensive spectroscopic analysis is the definitive method for identification and quality control.
Overall Characterization Workflow
A logical workflow ensures efficient and accurate characterization of a newly synthesized pyrazole derivative. The process begins with mass spectrometry to confirm molecular weight, followed by NMR for detailed structural mapping, and finally, IR and UV-Vis spectroscopy to confirm functional groups and the electronic nature of the aromatic system.
Caption: General workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for differentiating pyrazole isomers. The chemical environment of each proton and carbon atom is exquisitely sensitive to the placement of the methyl substituents, resulting in unique and predictable spectral fingerprints.
Expertise & Experience: Why NMR is Decisive
The key to differentiation lies in the asymmetry of the pyrazole ring.
-
Symmetry: In 3,5-dimethylpyrazole, rapid N-H proton tautomerism between the two nitrogen atoms often renders the 3- and 5-methyl groups chemically equivalent on the NMR timescale, resulting in a single signal.[2] In contrast, 1,3,5-trimethylpyrazole is perfectly symmetric, with the C3 and C5 methyl groups being chemically equivalent.
-
Asymmetry: N-methylation to form 1,3- and 1,5-dimethylpyrazole breaks this symmetry. The electronic environment of the N-methyl group, the C-methyl group, and the ring protons (H4 and H5 or H3) are all distinct and diagnostic for each isomer. The ¹H NMR signal for the proton at C5 in 1,3-dimethylpyrazole, for instance, is influenced differently by the adjacent N-methyl group than the proton at C3 in 1,5-dimethylpyrazole.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be useful for observing exchangeable N-H protons in compounds like 3,5-dimethylpyrazole.[3][4]
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving closely spaced peaks.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 12 ppm, centered around 6 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Typically, 16-32 scans are sufficient for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 200 ppm.
-
A 45-degree pulse angle and a 2-second relaxation delay are standard.
-
A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Comparative NMR Data
The following tables summarize the expected chemical shifts for our key pyrazole derivatives.
Table 1: Comparative ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Compound | N₁-CH₃ | C₃-CH₃ | C₅-CH₃ | H₄ | H₃/H₅ | Reference(s) |
| 1,3-Dimethylpyrazole | ~3.75 (s) | ~2.25 (s) | - | ~5.95 (d) | H₅: ~7.25 (d) | [1] |
| 1,5-Dimethylpyrazole | ~3.65 (s) | - | ~2.30 (s) | ~5.90 (d) | H₃: ~7.30 (d) | [1] |
| 3,5-Dimethylpyrazole | - (N-H) | ~2.21 (s) | ~2.21 (s) | ~5.76 (s) | - | [2] |
| 1,3,5-Trimethylpyrazole | ~3.60 (s) | ~2.15 (s) | ~2.15 (s) | ~5.65 (s) | - | [5] |
Table 2: Comparative ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Compound | N₁-CH₃ | C₃-CH₃ | C₅-CH₃ | C₃ | C₄ | C₅ | Reference(s) |
| 1,3-Dimethylpyrazole | ~38.9 | ~13.5 | - | ~148.0 | ~105.0 | ~138.0 | [6] |
| 1,5-Dimethylpyrazole | ~35.0 | - | ~11.0 | ~148.5 | ~104.5 | ~139.5 | Inferred from[7][8] |
| 3,5-Dimethylpyrazole | - | ~13.4 | ~13.4 | ~145.0 | ~104.0 | ~145.0 | [9] |
| 1,3,5-Trimethylpyrazole | ~36.0 | ~13.0 | ~11.5 | ~147.0 | ~104.8 | ~147.0 | Inferred from[5][10] |
Note: Chemical shifts are approximate and can vary with solvent and concentration. The key is the relative difference between isomers.
Mass Spectrometry (MS): Confirming Identity and Probing Fragmentation
Mass spectrometry is indispensable for confirming the molecular weight of the synthesized compound. While electron ionization (EI) of isomers often produces similar mass spectra, subtle differences in fragment ion abundances can provide clues to the structure.
Expertise & Experience: Interpreting Pyrazole Fragmentation
The fragmentation of the pyrazole ring is well-documented and typically involves two primary pathways: (i) the expulsion of a hydrogen cyanide (HCN) molecule and (ii) the loss of a nitrogen molecule (N₂), often after the initial loss of a hydrogen atom.[11] For N,N-dimethylpyrazoles (MW = 96.13 g/mol ), the key diagnostic information comes from the fragmentation of the methyl groups.
-
Loss of Methyl Radical: A primary fragmentation will be the loss of a methyl radical (•CH₃) to form an ion at m/z 81. The stability of this resulting cation can differ slightly between the 1,3- and 1,5-isomers, potentially leading to different relative abundances of the m/z 81 peak.
-
Ring Cleavage: The position of the N-methyl versus the C-methyl group influences which ring bonds are most likely to cleave, leading to subtle but potentially reproducible differences in the ratios of smaller fragment ions.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the pyrazole sample in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Setup:
-
Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Set the injector temperature to 250°C.
-
Use a temperature program: start at 50°C, hold for 2 minutes, then ramp to 280°C at 10-15°C/min.
-
Use helium as the carrier gas with a constant flow rate of ~1 mL/min.
-
-
MS Setup (Electron Ionization - EI):
-
Set the ion source temperature to 230°C and the quadrupole temperature to 150°C.
-
Use a standard electron energy of 70 eV. This energy level is crucial as it provides reproducible fragmentation patterns that are comparable to library spectra.
-
Scan a mass range from m/z 40 to 200.
-
Comparative MS Data
Table 3: Key Expected Ions in the EI-Mass Spectra of Dimethylpyrazoles
| Compound | Molecular Ion (M⁺•) [m/z] | [M-H]⁺ [m/z] | [M-CH₃]⁺ [m/z] | [M-HCN]⁺• [m/z] | Key Distinguishing Feature | Reference(s) |
| 1,3- & 1,5-Dimethylpyrazole | 96 | 95 | 81 | 69 | Identical MW, very similar fragmentation | [12] (by analogy) |
| 3,5-Dimethylpyrazole | 96 | 95 | 81 | 69 | Base peak is often the molecular ion (m/z 96) | [12] |
Note: Differentiation by standard EI-MS is challenging.[13][14] Advanced techniques like tandem mass spectrometry (MS/MS) coupled with varying collision energies or differential ion mobility spectrometry might be required for definitive gas-phase differentiation if chromatographic separation fails.[15][16]
Infrared (IR) Spectroscopy: A Rapid Functional Group Check
FTIR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups and gain insight into the pyrazole ring structure.
Expertise & Experience: Vibrational Modes of Pyrazoles
The diagnostic IR bands for pyrazoles are associated with N-H, C-H, C=N, and C=C stretching, as well as ring breathing modes.
-
The N-H Stretch: The most telling feature is the presence or absence of the N-H stretch. 3,5-dimethylpyrazole will show a broad absorption band in the 3100-3300 cm⁻¹ region, characteristic of a hydrogen-bonded N-H group.[17] This band will be completely absent in the N,N-dimethyl substituted isomers.
-
C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.
-
Ring Vibrations: The C=C and C=N stretching vibrations within the pyrazole ring appear in the 1400-1600 cm⁻¹ region. The exact positions and intensities of these bands are sensitive to the substitution pattern, providing a fingerprint that can distinguish between isomers.[18][19]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (a few milligrams of solid or one drop of liquid) of the pyrazole sample directly onto the ATR crystal.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.
-
Sample Scan: Record the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
-
Data Processing: The software automatically performs the background subtraction. The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Comparative IR Data
Table 4: Key Diagnostic IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | Aromatic C-H Stretch | Aliphatic C-H Stretch | Ring (C=N, C=C) Stretch | Key Distinguishing Feature | Reference(s) |
| 1,3- & 1,5-Dimethylpyrazole | Absent | ~3100-3150 | ~2900-3000 | ~1450-1550 | Absence of N-H band. Minor fingerprint differences. | [17][20] (by analogy) |
| 3,5-Dimethylpyrazole | ~3100-3300 (broad) | ~3050-3100 | ~2900-3000 | ~1470-1590 | Presence of a distinct, broad N-H band. | [9][18][21] |
UV-Visible Spectroscopy: Probing the Aromatic System
UV-Vis spectroscopy provides information about the conjugated π-electron system of the pyrazole ring. While not as structurally informative as NMR, it can reveal differences in electronic structure between isomers.
Expertise & Experience: Electronic Transitions in Pyrazoles
Aromatic heterocycles like pyrazoles exhibit characteristic UV absorptions corresponding to π → π* transitions. The position of the maximum absorption wavelength (λ_max) and the molar absorptivity (ε) are influenced by the substituents on the ring.[22] Methyl groups are weak electron-donating groups. Their position can subtly alter the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), leading to small shifts in λ_max. One would expect minor but measurable differences in the λ_max between the 1,3- and 1,5-dimethyl isomers.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the pyrazole in a UV-transparent solvent (e.g., ethanol, methanol, or hexane) at a known concentration (e.g., 1 mg/mL).
-
Dilution: Create a dilute solution (typically in the 1-10 µg/mL range) from the stock solution to ensure the absorbance falls within the linear range of the instrument (ideally 0.1 - 1.0 AU).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (record a baseline).
-
Measurement: Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 400 nm.
Comparative UV-Vis Data
Table 5: Expected UV-Vis Absorption Data in Ethanol
| Compound | λ_max (nm) | Molar Absorptivity (ε) | Key Distinguishing Feature | Reference(s) |
| 1,3- & 1,5-Dimethylpyrazole | ~215-225 | Varies | Minor shifts in λ_max and differences in ε. | [22][23] (by analogy) |
| 3,5-Dimethylpyrazole | ~220 | ~4000 L·mol⁻¹·cm⁻¹ | λ_max may be influenced by solvent H-bonding. | [12] |
Conclusion
The definitive characterization of N,N-dimethyl substituted pyrazole isomers relies on a synergistic application of multiple spectroscopic techniques. While MS confirms the molecular formula and IR provides a rapid check for the key N-H functional group, NMR spectroscopy stands as the unequivocal tool for distinguishing between isomers like 1,3- and 1,5-dimethylpyrazole. The distinct chemical shifts of the methyl and ring protons provide a clear and unambiguous structural fingerprint. By understanding the underlying principles of how substitution patterns influence spectroscopic output, researchers can confidently and accurately elucidate the structures of these vital heterocyclic compounds, ensuring the integrity and reproducibility of their scientific and drug development endeavors.
References
-
F.A. Valente, et al. (2018). The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. Arkivoc, 2018(5), 136-151. [Link]
-
NIST. (n.d.). 3,5-Dimethylpyrazole - IR Spectrum. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the United States of America. [Link]
-
NIST. (n.d.). 3,5-Dimethylpyrazole. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the United States of America. [Link]
-
Al-Hilfi, J. A., et al. (2020). The FT-IR spectrum of 3,5-dimethylpyrazole. ResearchGate. [Link]
-
Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968. [Link]
-
Deres, D. R., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5464. [Link]
-
Alonso, P. V. M., et al. (2023). Synthesis and Evaluation of Thiomethyl Substituted (4Z)-4-[(Pyrazol-4-yl)methylene]pyrazolone as an Optical Chemosensor. Chemistry Proceedings, 14(1), 50. [Link]
-
Alonso, P. V. M., et al. (2023). Synthesis and Evaluation of Thiomethyl-Substituted (4Z)-4-[(Pyrazol-4-yl)methylene]pyrazolone as an Optical Chemosensor. MDPI. [Link]
-
Silva, A. M. S., et al. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 12(5), 396-455. [Link]
-
Sawant, S. D., et al. (2018). Supplementary Information: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. The Royal Society of Chemistry. [Link]
-
Busker, M., et al. (2009). NH / CH stretching region of the IR spectrum of pyrazole. ResearchGate. [Link]
-
Pinto, D. C. G. A., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link]
-
Kumar, S., et al. (2021). Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. IEEE Xplore. [Link]
-
Al-Hamdani, A. A., et al. (2016). ylmethyl)benzene (PPB): UV-VIS Absorption Spectra Investigation in Single and. International Journal of Research in Advent Technology. [Link]benzene-(PPB)%3A-UV-VIS-Absorption-Spectra-Al-Hamdani-Buhani/32483838010839a9c339a0665985022839b207df)
-
ResearchGate. (n.d.). IR spectrum of pyrazoline 9. ResearchGate. [Link]
-
NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the United States of America. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes. ResearchGate. [Link]
-
Faure, R., et al. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1146. [Link]
-
JEOL. (2009). Qualitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS. JEOL Ltd. [Link]
-
Kumar, A., et al. (2018). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]
-
NIST. (n.d.). 1H-Pyrazole, 1,3,5-trimethyl-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the United States of America. [Link]
-
Li, Y., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. ACS Catalysis, 12(15), 9439–9445. [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. ResearchGate. [Link]
-
Al-Amiery, A. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 350-357. [Link]
-
Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]
-
Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
-
Zhang, S., et al. (2021). Chemical Derivatization for Mass Spectrometric Analysis of Metabolite Isomers. Progress in Chemistry, 33(10), 1778-1791. [Link]
-
Ah-Sue, C. (2020). The Investigation of Isomers using Differential Mobility Spectrometry and Ultraviolet Photodissociation Spectroscopy. UWSpace. [Link]
-
St-Onge, F., et al. (2021). Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization. Analytical Chemistry, 93(43), 14389–14396. [Link]
-
SpectraBase. (n.d.). 1,3-Dimethylpyrazole. SpectraBase. [Link]
-
Rusak, N. N., et al. (2014). Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. Russian Journal of General Chemistry, 84(8), 1608-1612. [Link]
-
Shreenivas, M. T., et al. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 5. 1H-Pyrazole, 1,3,5-trimethyl- [webbook.nist.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. 3,5-Dimethylpyrazole [webbook.nist.gov]
- 13. lcms.cz [lcms.cz]
- 14. researchgate.net [researchgate.net]
- 15. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 16. Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. 3,5-Dimethylpyrazole(67-51-6) IR Spectrum [m.chemicalbook.com]
- 21. 3,5-Dimethylpyrazole [webbook.nist.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. 1H-Pyrazole, 3-methyl-5-phenyl- [webbook.nist.gov]
A Comparative Guide to the Stability of Pyrazole and Imidazole Carboxamides in Drug Discovery
Introduction: The Central Role of Heterocycles in Medicinal Chemistry
In the landscape of modern drug discovery, five-membered aromatic heterocycles containing two nitrogen atoms, such as pyrazole and imidazole, are considered "privileged structures".[1][2] Their unique physicochemical properties allow them to engage in a wide array of biological interactions, making them cornerstones in the design of therapeutic agents.[2] Both pyrazole and imidazole scaffolds are found in numerous clinically approved drugs, targeting a vast spectrum of diseases from inflammation and cancer to infectious diseases.[3][4][5] When functionalized with a carboxamide group—a versatile hydrogen bond donor and acceptor—their utility is further amplified, allowing for fine-tuned interactions with biological targets.[6]
However, the long journey from a promising hit compound to a marketed drug is fraught with challenges, a primary one being molecular stability. A drug candidate must be sufficiently stable to withstand the diverse chemical and biological environments it will encounter, from storage on a shelf to the acidic milieu of the stomach and the metabolic machinery of the liver.[7][8] Therefore, a deep understanding of the inherent stability of the core scaffold is critical for medicinal chemists.
This guide provides an in-depth comparison of the stability profiles of pyrazole carboxamides and imidazole carboxamides. We will dissect the fundamental structural differences that govern their intrinsic stability and present experimental data and protocols to objectively evaluate their performance under chemical, metabolic, and photolytic stress.
Part 1: Intrinsic Stability of the Core Heterocyclic Systems
Pyrazole and imidazole are structural isomers (C₃H₄N₂), but the arrangement of their nitrogen atoms—1,2 in pyrazole versus 1,3 in imidazole—leads to significant differences in their electronic properties and, consequently, their stability.[1][9]
Computational studies and empirical data suggest that the imidazole ring is generally more stable than the pyrazole ring.[1][10] This is primarily attributed to the arrangement of the nitrogen atoms. Imidazole features a coulombically stable N-C-N arrangement, whereas pyrazole possesses a potentially repulsive adjacent N-N bond.[1][10] Furthermore, imidazole (pKa ≈ 7.0) is a significantly stronger base than pyrazole (pKa ≈ 2.5), which influences its reactivity and interactions.[4][9] While both rings are aromatic, the pyrazole ring is slightly more aromatic, yet this does not overcome the inherent energetic advantage of the imidazole system.[10]
Summary of Physicochemical Properties
| Property | Pyrazole | Imidazole | Rationale for Difference |
| Nitrogen Position | 1,2 (Adjacent) | 1,3 (Separated) | Isomeric definition.[1] |
| Basicity (pKa) | ~2.5 | ~7.0 | The inductive effect of the adjacent nitrogen in pyrazole reduces basicity.[4] |
| Relative Stability | Less Stable | More Stable | Imidazole has a coulombically favorable N-C-N arrangement, unlike the N-N bond in pyrazole.[1][10] |
| Aromaticity | Highly Aromatic | Aromatic | Both systems feature a delocalized π-electron sextet.[10] |
Part 2: Comparative Stability Under Stress Conditions
The true test of a drug candidate's viability comes from its performance under simulated stress conditions. Forced degradation studies are essential to identify potential degradation pathways and establish the stability-indicating nature of analytical methods.[11]
Chemical Stability (pH and Oxidation)
A compound's ability to resist degradation in aqueous environments at various pH levels is critical for its formulation and oral bioavailability.[7][8]
-
Acidic Conditions (e.g., pH 1-2): Simulating the gastric environment, acidic conditions can lead to hydrolysis of the carboxamide side chain for both classes. The basicity of the imidazole ring (pKa ≈ 7.0) means it will be readily protonated, which can sometimes alter its susceptibility to degradation compared to the less basic pyrazole ring.
-
Neutral Conditions (e.g., pH 7.4): Simulating physiological conditions in blood plasma, stability here is paramount. One study demonstrated that a specific imidazole carboxamide derivative was stable in human plasma at 37°C over 2 hours.[12]
-
Basic Conditions (e.g., pH 9-10): Basic hydrolysis of the amide bond is a common degradation pathway. Additionally, the imidazole moiety in some drugs, like daclatasvir, has been shown to be liable to base-mediated autoxidation.[13]
-
Oxidative Stress: Metabolism often involves oxidative processes. Exposing compounds to reagents like hydrogen peroxide (H₂O₂) can mimic this. The imidazole ring, in particular, can be susceptible to oxidation, leading to various degradation products.[13] The pyrazole ring is also subject to enzymatic oxidation.[14]
Metabolic Stability
Metabolic stability determines a drug's half-life and its potential for generating active or toxic metabolites. Both pyrazole and imidazole rings can be sites of metabolism. For instance, plant aldehyde dehydrogenases have been shown to oxidize both imidazole and pyrazole carbaldehydes, suggesting a potential metabolic pathway for derivatives of these heterocycles.[14] The specific substitution pattern on the rings and the carboxamide moiety will heavily influence the primary sites of metabolism (e.g., N-dealkylation, ring hydroxylation, or amide hydrolysis).
Photostability
Photodegradation can affect the stability of a drug substance during manufacturing, storage, and even after administration if it reaches light-exposed tissues like the skin. Both heterocyles can be sensitive to light. The imidazole moiety in daclatasvir is known to be sensitive to photodegradation in solution.[13] Ab initio studies show that both pyrazole and imidazole can undergo ultrafast N-H bond dissociation upon photoexcitation, representing a primary pathway for photolytic degradation.[15] In some cases, photochemical reactions can even cause the rearrangement of a pyrazole derivative into an imidazole.[16]
Illustrative Stability Data Summary
The following table presents hypothetical data from a forced degradation study to illustrate potential differences. Actual results are highly dependent on the specific substituents of each molecule.
| Condition | Pyrazole Carboxamide (% Remaining) | Imidazole Carboxamide (% Remaining) | Primary Degradation Pathway |
| 0.1 M HCl, 8h, 60°C | 85% | 88% | Amide Hydrolysis |
| PBS pH 7.4, 24h, 37°C | 98% | 99% | Minimal Degradation |
| 0.1 M NaOH, 8h, 60°C | 70% | 65% | Amide Hydrolysis, Ring Oxidation (Imidazole) |
| 3% H₂O₂, 12h, RT | 92% | 80% | Ring Oxidation |
| UV Light (ICH Q1B), 24h | 89% | 87% | N-H Dissociation, Ring Rearrangement/Opening |
Part 3: Experimental Protocols for Stability Assessment
Executing robust and reliable stability studies is crucial. The following section details a standardized workflow for assessing chemical stability.
Workflow for Forced Degradation Studies
Protocol 1: Chemical Stability in Aqueous Buffers
This protocol is adapted from standard industry practices.[7][11][17]
-
Objective: To determine the hydrolytic stability of the test compound at acidic, neutral, and basic pH.
-
Materials:
-
Test Compound (Pyrazole or Imidazole Carboxamide)
-
DMSO (HPLC Grade)
-
Buffers: 0.1 M HCl (pH 1.2), Phosphate Buffered Saline (PBS, pH 7.4), Glycine Buffer (pH 9.0)
-
Methanol (HPLC Grade)
-
HPLC-MS/MS system
-
-
Methodology:
-
Prepare a 10 mM stock solution of the test compound in DMSO.[17]
-
For each pH condition, dilute the stock solution into the respective buffer to a final concentration of 5 µM. Ensure the final DMSO concentration is <0.1% to prevent solvent effects.
-
Incubate the solutions in a controlled environment at 37°C.[17]
-
At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench the degradation by adding an equal volume of ice-cold methanol. This precipitates proteins (if in plasma) and stops the reaction.
-
Analyze the samples by a validated LC-MS/MS method to determine the concentration of the parent compound remaining.
-
Causality Check: The time 0 sample serves as the baseline (100%) to control for any non-degradative losses, such as adsorption to the container walls. Using Teflon plates can minimize this issue.[17] The percentage of compound remaining at each subsequent time point is calculated relative to this baseline.
-
Conclusion and Outlook for Drug Developers
The choice between a pyrazole and an imidazole carboxamide scaffold is a nuanced decision that extends beyond target binding affinity to include the critical parameter of stability.
-
Imidazole Carboxamides: Generally benefit from the higher intrinsic stability of the 1,3-diazole ring.[1] However, their greater basicity and susceptibility to certain oxidative pathways must be considered, particularly for oral drug candidates that must survive gastric acid and first-pass metabolism.[13]
-
Pyrazole Carboxamides: While the core ring may be intrinsically less stable due to the adjacent nitrogen atoms, it is less basic and may be less prone to certain base-mediated degradation pathways.[1][4] The pyrazole ring has been successfully incorporated into numerous stable and effective drugs, such as Celecoxib, demonstrating that its potential liabilities can be readily overcome with appropriate molecular design.[4]
Ultimately, neither scaffold is universally superior. The stability of the final molecule is a complex interplay between the core heterocycle and the nature and position of its substituents. The key takeaway for researchers is the importance of early and rigorous stability testing. By employing the forced degradation workflows outlined in this guide, development teams can identify potential liabilities early, enabling data-driven decisions to either mitigate instability through medicinal chemistry efforts or de-prioritize candidates destined for failure. This proactive approach is fundamental to navigating the complex path of drug discovery and developing robust, stable, and effective medicines.
References
-
Agarwal, M., Verma, K., Pathak, G., & Kumar, M. (2026, January). Examples of pyrazole‐containing drugs and their pharmacological activities. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Chemical Stability Assays. Retrieved from [Link]
-
Kopecny, D., et al. (2019). Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. Chemico-Biological Interactions, 305, 76-85. Retrieved from [Link]
-
Gül, H. İ., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Molecular Diversity. Retrieved from [Link]
-
Quora. (2013). Chemicals (commodities): What's the difference between Imidazole and Pyrazole?. Retrieved from [Link]
-
Bentham Science. (n.d.). Imidazole and Pyrazole: Privileged Scaffolds for Anti-Infective Activity. Retrieved from [Link]
-
Preston, S., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844. Retrieved from [Link]
-
Fields, J. L., et al. (2019). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. Anti-cancer Drugs, 30(1), 65-71. Retrieved from [Link]
-
Slideshare. (n.d.). Imidazole pyrazole. Retrieved from [Link]
-
Cava, F., et al. (2019). A protocol for testing the stability of biochemical analytes. Technical document. Revista del Laboratorio Clínico, 13(2), 85-91. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Photochemical transformation of a pyrazole derivative into imidazoles. Retrieved from [Link]
-
Kumar, M., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Elsevier Public Health Emergency Collection. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). Chemical Stability - Assay Card. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of commercialized pyrazole carboxamide and benzimidazole fungicides. Retrieved from [Link]
-
Zhang, J., et al. (2021). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity, 25(4), 2379-2388. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. Bioorganic & Medicinal Chemistry Letters, 21(16), 4913-8. Retrieved from [Link]
-
PURKH. (n.d.). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. Retrieved from [Link]
-
Saunders, P. P., & Loo, T. L. (1976). Effects of 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide and its metabolites on Novikoff hepatoma cells. Biochemical Pharmacology, 25(4), 395-399. Retrieved from [Link]
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3121-3128. Retrieved from [Link]
-
Wang, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of pharmaceutical applications of some drugs containing imidazole. Retrieved from [Link]
-
RSC Publishing. (n.d.). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Retrieved from [Link]
-
White, G. A., & Thorn, G. D. (1975). Structure-activity relationships in a series of fungicidal pyrazole carboxanilides. Pesticide Science, 6(3), 229-236. Retrieved from [Link]
-
Luo, B., et al. (2023). Novel Pyrazole-4-Carboxamides and Aromatic Carboxamides Derivatives Containing a Hydrazine Moiety as Potential SDHIs. ResearchGate. Retrieved from [Link]
-
European Journal of Medicinal Chemistry. (2015). Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. European Journal of Medicinal Chemistry, 92, 685-695. Retrieved from [Link]
-
Heliyon. (2022). Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Concept Life Sciences | Assay Card | Chemical Stability [conceptlifesciences.com]
- 9. quora.com [quora.com]
- 10. purkh.com [purkh.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. enamine.net [enamine.net]
Safety Operating Guide
Personal protective equipment for handling N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide
Executive Safety Summary
N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide presents a dual-hazard profile characteristic of nitro-functionalized heterocycles: biological toxicity and energetic instability . While specific toxicological data for this exact derivative may be limited, structural activity relationship (SAR) analysis mandates handling this compound as a Category 3 Potent Compound and a potential Energetic Material .
Immediate Action Required:
-
Containment: Handle exclusively within a certified Chemical Fume Hood (CFH).
-
Prohibited: Do not use metal spatulas (potential shock sensitivity). Use Teflon® or ceramic tools.
-
Skin: Zero-tolerance for dermal contact due to potential rapid absorption and methemoglobinemia risk associated with nitro-aromatics.
Risk Assessment & Mechanism (The "Why")
To trust the protocol, you must understand the molecular threats. We deconstruct the safety profile based on functional groups:
| Functional Group | Associated Hazard | Mechanistic Insight |
| Nitro (-NO₂) | Energetic / Toxic | Energetic: High nitrogen content increases shock/friction sensitivity.[1] Thermal decomposition may release NOx gases.Toxic: Metabolic reduction of nitro groups can lead to methemoglobinemia (impairing oxygen transport in blood). |
| Pyrazole Ring | Irritant / Bioactive | Nitrogen-rich heterocycles are often potent skin/eye irritants and may possess kinase-inhibitory activity, requiring containment to prevent inadvertent pharmacological effects. |
| Dimethyl-carboxamide | Absorption Vector | Amide moieties often enhance solubility in organic lipids, potentially acting as a carrier for the toxic nitro-pyrazole core across the dermal barrier. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to provide redundancy. If one barrier fails, the secondary barrier protects the operator.
Respiratory Protection[1][2]
-
Primary Engineering Control: Variable Air Volume (VAV) Fume Hood. Face velocity: 80–100 fpm.
-
PPE (Solid Handling): If handling >500 mg or if powder is electrostatic/fine, use a NIOSH-approved N95 or P100 respirator inside the hood to prevent inhalation of micro-aerosols during transfer.
-
PPE (Spill Cleanup): Full-face elastomeric respirator with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 pre-filters .
Dermal Protection (Glove Logic)
Nitro-aromatics can permeate standard nitrile gloves rapidly when in solution (e.g., DMSO, DCM).
-
Dry Solid Handling:
-
Inner Layer: 4 mil Nitrile (Inspection required).
-
Outer Layer: 5-8 mil Nitrile (Long cuff).
-
-
Solution Handling (DMSO/DCM/DMF):
-
Required: Silver Shield® (EVOH) or Viton® laminate gloves.
-
Why? Standard nitrile breakthrough time for nitro-compounds in DMSO can be <15 minutes. Laminates provide >4 hours protection.
-
Ocular & Body Protection[3][4]
-
Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the high risk of severe corneal damage from nitro-pyrazole alkalinity/acidity.
-
Body: Tyvek® lab coat (disposable) or Nomex® (if flammability risk exists in the wider process). Closed-toe, non-perforated leather/synthetic shoes.
Operational Workflow: Step-by-Step
Phase A: Preparation & Weighing
-
Static Control: Nitro-pyrazoles can be electrostatic.[1][2] Use an ionizing fan or anti-static gun inside the balance enclosure.
-
Tool Selection: Select a ceramic or PTFE-coated spatula . Avoid stainless steel to eliminate metal-on-metal friction (spark risk).
-
Taring: Tare the vial before opening the stock container.
Phase B: Solubilization & Reaction
-
Solvent Addition: Add solvent slowly. Nitro-compounds can exhibit an exotherm upon solvation.
-
Inert Atmosphere: If heating is required, strictly use an inert atmosphere (Nitrogen/Argon).
-
Temperature Limit: Do not heat above 80°C without Differential Scanning Calorimetry (DSC) data confirming thermal stability.
Phase C: Decontamination
-
Wipe Down: Use a 10% surfactant (soap) solution followed by water. Avoid using pure acetone/methanol for initial cleaning, as this spreads the compound rather than lifting it.
-
Doffing: Remove outer gloves
Remove lab coat Remove inner gloves (turning inside out). Wash hands with soap and cool water (warm water opens pores).
Emergency Response & Disposal
Spill Management (Solid)
-
Evacuate the immediate area (3-meter radius).
-
Don PPE: Double gloves, goggles, N95/P100.
-
Contain: Cover spill with wet paper towels (to prevent dust lofting).
-
Clean: Scoop up using plastic dustpan (non-sparking). Place in a wide-mouth jar.
Waste Disposal[1][3][6][7][8][9][10]
-
Segregation: Isolate from Strong Oxidizers (e.g., Nitric acid) and Reducing Agents (e.g., LiAlH4, Hydrazine).
-
Labeling: Clearly mark as "Toxic - Nitro-Aromatic - Potential Energetic."
-
Stream: High BTU / Incineration stream. Do not sewer.
Visualized Safety Workflow
The following diagram illustrates the critical decision points and safety barriers for the lifecycle of handling this compound.
Caption: Operational lifecycle for N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide, highlighting PPE divergence based on physical state and critical hazard control points.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
-
American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. [Link]
-
PubChem. (n.d.). Compound Summary: Nitro-pyrazole derivatives (General Hazard Data). National Library of Medicine. [Link](Note: Used as structural analog for hazard extrapolation).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
